N-BOC-4-bromo-3-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-bromo-3-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-8-7-9(5-6-10(8)13)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPPMBXUPCAXHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90733097 | |
| Record name | tert-Butyl (4-bromo-3-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90733097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654056-82-3 | |
| Record name | tert-Butyl (4-bromo-3-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90733097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of N-BOC-4-bromo-3-methylaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-BOC-4-bromo-3-methylaniline, a key intermediate in the development of various pharmaceutical and specialty chemical compounds. This document details two primary synthetic routes for the precursor, 4-bromo-3-methylaniline, followed by a standardized protocol for its N-tert-butoxycarbonyl (BOC) protection. The information is compiled from established chemical literature and is intended to provide researchers with reliable and reproducible methodologies.
Synthesis of 4-bromo-3-methylaniline
The initial and crucial step is the synthesis of the aniline precursor, 4-bromo-3-methylaniline. Two effective methods are presented below, offering flexibility based on available starting materials and desired yield.
Method A: Regioselective Bromination of m-Toluidine
This approach involves the direct and regioselective bromination of 3-methylaniline (m-toluidine) to yield the desired product.
Experimental Protocol:
To a solution of m-toluidine (1 mmol) in acetonitrile (5 mL), o-xylylene bis(triethylammonium tribromide) (OXBTEATB) (0.233 g, 0.5 mmol) is added. The mixture is stirred at room temperature (20°C) for approximately 5 minutes. The reaction progress is monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (5/1) eluent. Upon completion, the reaction mixture is filtered, and the filtrate is transferred to a separatory funnel. It is then extracted with water (15 mL) and dichloromethane (20 mL). The organic layer is collected, dried over anhydrous sodium sulfate (Na2SO4), and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford 4-bromo-3-methylaniline.[1]
Method B: Reduction of 2-bromo-5-nitrotoluene
This alternative route involves the reduction of a nitro-substituted precursor, which typically results in a very high yield.
Experimental Protocol:
To a suspension of 1-bromo-2-methyl-4-nitrobenzene (4 g, 18.51 mmol) in methanol (200 mL), activated Raney nickel (0.4 g) is added. The mixture is stirred under a hydrogen atmosphere (30 psi) for 3 hours. After the reaction is complete, the mixture is filtered through Celite. The solvent is then evaporated under reduced pressure, and the residue is dried under vacuum to yield 4-bromo-3-methylaniline as a white solid.[1]
Data Summary: Synthesis of 4-bromo-3-methylaniline
| Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time | Yield (%) |
| A | m-Toluidine | o-xylylene bis(triethylammonium tribromide) | Acetonitrile | 20 | 5 min | 95 |
| B | 2-bromo-5-nitrotoluene | Raney Nickel, H₂ gas | Methanol | Room Temp. | 3 h | 99 |
N-BOC Protection of 4-bromo-3-methylaniline
The second stage of the synthesis involves the protection of the amino group of 4-bromo-3-methylaniline with a tert-butoxycarbonyl (BOC) group. This is a standard procedure in organic synthesis to modulate the reactivity of the amine functionality.
General Experimental Protocol:
A widely applicable and effective method for the N-BOC protection of anilines is presented below.[2]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-methylaniline (1.0 equivalent) and triethylamine (TEA) (3.0 equivalents) in a 2:1 v/v mixture of water (H₂O) and tetrahydrofuran (THF). Stir the mixture at room temperature for 5 minutes until all solids have dissolved.
-
Reaction: Cool the reaction flask to 0°C using an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equivalents) to the solution in a single portion.
-
Stirring: Stir the reaction mixture at 0°C for a minimum of 2 hours. Subsequently, allow the mixture to warm to room temperature and continue stirring for an additional 4 hours.
-
Work-up: Monitor the reaction's progress via TLC. Once the starting material is consumed, remove the THF under reduced pressure. Extract the remaining aqueous solution with ethyl acetate (3 x volume of aqueous layer).
-
Isolation: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product, this compound. For most applications, this procedure yields a product of high purity without the need for further purification.[2]
Data Summary: N-BOC Protection
| Substrate | Key Reagents | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| 4-bromo-3-methylaniline | (Boc)₂O, Triethylamine | H₂O/THF (2:1) | 0 to Room Temp. | 6 h | >90 (expected) |
Visualizing the Synthesis
To further clarify the chemical transformations and experimental workflow, the following diagrams are provided.
Caption: Chemical synthesis pathways to this compound.
Caption: Step-by-step experimental workflow for N-BOC protection.
References
synthesis of N-BOC-4-bromo-3-methylaniline from 4-bromo-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of N-tert-butoxycarbonyl-4-bromo-3-methylaniline (N-BOC-4-bromo-3-methylaniline) from its precursor, 4-bromo-3-methylaniline. This transformation is a crucial step in multi-step organic syntheses, particularly in the development of pharmaceutical intermediates and other complex molecules, where the protection of the amine functionality is essential. The Boc protecting group offers stability under a range of reaction conditions and can be readily removed when desired.[1][2]
Reaction Overview
The synthesis involves the protection of the primary amine group of 4-bromo-3-methylaniline using di-tert-butyl dicarbonate (Boc₂O or Boc-anhydride). This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc-anhydride.
Chemical Equation:
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
4-bromo-3-methylaniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃), 4-Dimethylaminopyridine (DMAP))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromo-3-methylaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a base to the solution. Triethylamine (1.2 eq) is a common choice. For reactions in aqueous conditions, sodium bicarbonate can be used.[1] A catalytic amount of 4-dimethylaminopyridine (DMAP) can also be added to accelerate the reaction.[1][3]
-
Addition of Boc-Anhydride: Dissolve di-tert-butyl dicarbonate (1.1 eq) in the same solvent and add it dropwise to the stirred reaction mixture at 0 °C (using an ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction (e.g., DCM).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Data Presentation
The following table summarizes typical quantitative data for the synthesis. Please note that yields can vary based on reaction scale and optimization of conditions.
| Reagent/Parameter | Molar Ratio | Typical Quantity (for 10 mmol scale) | Notes |
| 4-bromo-3-methylaniline | 1.0 | 1.86 g | Starting material.[4] |
| Di-tert-butyl dicarbonate | 1.1 | 2.40 g | The protecting agent.[1] |
| Triethylamine | 1.2 | 1.67 mL | A common organic base. |
| Dichloromethane (DCM) | - | 50 mL | A common solvent for this reaction. |
| Reaction Time | - | 2-12 hours | Monitor by TLC. |
| Reaction Temperature | - | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction. |
| Product | |||
| This compound | - | - | Expected Yield: >90% (after purification) |
| Appearance: Typically a white to off-white solid. | |||
| Molecular Formula: C₁₂H₁₆BrNO₂[5] | |||
| Molecular Weight: 286.16 g/mol |
Characterization Data
The structure of the synthesized this compound can be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the tert-butyl group protons (~1.5 ppm), a singlet for the methyl group protons (~2.3 ppm), and aromatic protons in the region of 7-8 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show characteristic peaks for the carbonyl of the Boc group (~152 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the aromatic and methyl carbons.
-
IR (Infrared) Spectroscopy: A strong absorption band around 1700 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the carbamate group is expected. The N-H stretch of the starting amine (~3300-3500 cm⁻¹) should be absent or significantly diminished.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the product.
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
4-bromo-3-methylaniline is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6]
-
Di-tert-butyl dicarbonate is a flammable solid and can cause skin and eye irritation.
-
Organic solvents are flammable and should be handled with care.
This guide provides a comprehensive overview and a detailed protocol for the synthesis of this compound. Researchers should adapt the procedure as necessary based on the specific scale and available laboratory conditions, always adhering to safety best practices.
References
- 1. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Bromo-3-methylaniline 97 6933-10-4 [sigmaaldrich.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 4-Bromo-3-methylaniline | C7H8BrN | CID 23359 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of N-BOC-4-bromo-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of N-BOC-4-bromo-3-methylaniline (tert-butyl (4-bromo-3-methylphenyl)carbamate). This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its bifunctional nature, possessing both a nucleophilic N-H bond (protected as a carbamate) and a C-Br bond amenable to cross-coupling reactions, makes it a versatile building block for medicinal chemistry.
Core Chemical Properties
This compound is a white to off-white solid at room temperature. Its core chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆BrNO₂ | [1][2] |
| Molecular Weight | 286.16 g/mol | [1] |
| CAS Number | 654056-82-3 | [1] |
| Appearance | Off-white solid | [3] |
| Melting Point | 105 - 109 °C | [3] |
| Boiling Point | Not available | [3] |
| Solubility | While specific quantitative data is limited, N-BOC protected anilines generally exhibit slight solubility in polar aprotic solvents like DMSO and polar protic solvents like methanol. It is expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. |
Spectroscopic Data Analysis
Detailed spectroscopic analysis is crucial for the characterization and quality control of this compound. Below is an analysis of its expected NMR and IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3-7.5 | d | 1H | Ar-H (ortho to NHBoc) |
| ~7.1-7.3 | dd | 1H | Ar-H (ortho to Br) |
| ~6.8-7.0 | d | 1H | Ar-H (ortho to CH₃) |
| ~6.5 | br s | 1H | NH |
| ~2.4 | s | 3H | Ar-CH ₃ |
| ~1.5 | s | 9H | -C(CH ₃)₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~152-154 | C =O (carbamate) |
| ~138-140 | Ar-C -NHBoc |
| ~132-134 | Ar-C -CH₃ |
| ~130-132 | Ar-C H |
| ~120-122 | Ar-C H |
| ~118-120 | Ar-C H |
| ~115-117 | Ar-C -Br |
| ~80-82 | -C (CH₃)₃ |
| ~28-29 | -C(C H₃)₃ |
| ~22-24 | Ar-C H₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350-3450 | Medium | N-H stretch |
| ~2970-2980 | Medium-Strong | C-H stretch (aliphatic, t-butyl) |
| ~1700-1730 | Strong | C=O stretch (carbamate) |
| ~1500-1600 | Medium-Strong | C=C stretch (aromatic) |
| ~1220-1250 & ~1150-1170 | Strong | C-O stretch (carbamate) |
| ~550-650 | Medium | C-Br stretch |
Experimental Protocols
Synthesis of this compound
This protocol describes the protection of the amino group of 4-bromo-3-methylaniline using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
4-bromo-3-methylaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-bromo-3-methylaniline (1.0 eq) in dichloromethane or tetrahydrofuran.
-
To the stirred solution, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
References
Technical Guide: N-BOC-4-bromo-3-methylaniline
CAS Number: 654056-82-3
Abstract
This technical guide provides a comprehensive overview of N-BOC-4-bromo-3-methylaniline (tert-butyl (4-bromo-3-methylphenyl)carbamate), a key intermediate in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and applications. The guide includes structured data tables, detailed experimental protocols, and workflow diagrams to facilitate its use in a laboratory setting.
Chemical Identity and Properties
This compound is a protected aniline derivative. The tert-butoxycarbonyl (BOC) group serves as a protecting group for the amine, which allows for selective reactions at other positions of the molecule, particularly the aryl bromide which is amenable to cross-coupling reactions.
| Property | Value | Source |
| CAS Number | 654056-82-3 | N/A |
| Molecular Formula | C₁₂H₁₆BrNO₂ | N/A |
| Molecular Weight | 286.16 g/mol | N/A |
| Boiling Point | 297.3±33.0 °C (Predicted) | [1] |
| Density | 1.356±0.06 g/cm³ (Predicted) | [1] |
| pKa | 12.99±0.70 (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis
The synthesis of this compound is typically achieved in a two-stage process: the synthesis of the precursor 4-bromo-3-methylaniline, followed by the protection of the amino group with a BOC anhydride.
Synthesis of 4-bromo-3-methylaniline (Precursor)
A common route for the synthesis of 4-bromo-3-methylaniline involves the reduction of a nitrated precursor.
Experimental Protocol: Synthesis of 4-bromo-3-methylaniline
Materials:
-
1-bromo-2-methyl-4-nitrobenzene (4 g, 18.51 mmol)
-
Methanol (200 mL)
-
Activated Raney nickel (0.4 g)
-
Celite
-
Hydrogen gas supply
Procedure:
-
To a suspension of 1-bromo-2-methyl-4-nitrobenzene in methanol, add activated Raney nickel.
-
Stir the mixture under a hydrogen atmosphere (30 psi) for 3 hours.[2]
-
Monitor the reaction for completion.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dry the residue under vacuum to yield 4-bromo-3-methylaniline as a white solid (Expected yield: ~3.4 g, 99%).[2]
BOC Protection of 4-bromo-3-methylaniline
The protection of the amino group of 4-bromo-3-methylaniline is achieved using di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: Synthesis of this compound
Materials:
-
4-bromo-3-methylaniline
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
tert-Butyl methyl ether
-
0.1 N aqueous HCl
Procedure:
-
Dissolve 4-bromo-3-methylaniline (1.0 equivalent) in dry THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.
-
Allow the solution to warm to room temperature and stir overnight.
-
Add saturated aqueous sodium bicarbonate solution to the reaction mixture.
-
Extract the mixture with tert-butyl methyl ether (3 times).
-
Combine the organic extracts and wash with 0.1 N aqueous HCl, followed by a saturated aqueous sodium bicarbonate solution.
-
Dry the organic phase with a drying agent (e.g., MgSO₄), filter, and remove the volatiles by rotary evaporation to yield the this compound product.
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
This compound is a valuable building block in medicinal chemistry and organic synthesis. The BOC protecting group allows for the selective functionalization of the molecule. The aryl bromide moiety is particularly useful for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds.
The carbamate functional group can increase the biological activity and modulate the pharmacokinetic properties of molecules.[3] Carbamates are used in drug design to enhance stability and cell membrane permeability.[4] The BOC group, in particular, is widely used for the temporary protection of amino groups during the synthesis of complex molecules.
Caption: Role of this compound in API synthesis.
Analytical Data
Characterization of this compound is typically performed using standard analytical techniques.
| Analytical Method | Data |
| ¹H NMR | Spectra available.[5] |
| Mass Spectrometry | Spectra available.[5] |
| Infrared Spectroscopy | Spectra available.[5] |
Safety and Handling
For the precursor, 4-bromo-3-methylaniline, the following GHS hazard statements apply: Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, and May cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this and related compounds. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a crucial intermediate for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its synthesis is straightforward, and its dual functionality allows for a wide range of chemical transformations. This guide provides essential information for the safe and effective use of this compound in a research and development setting.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-Bromo-3-methylaniline | 6933-10-4 [chemicalbook.com]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound(654056-82-3) 1H NMR [m.chemicalbook.com]
- 6. 4-Bromo-3-methylaniline | C7H8BrN | CID 23359 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-BOC-4-bromo-3-methylaniline
This technical guide provides a comprehensive overview of N-BOC-4-bromo-3-methylaniline, a valuable intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document details the physicochemical properties of the compound and provides a detailed methodology for its synthesis.
Core Compound Data
This compound is a protected form of 4-bromo-3-methylaniline, where the amine functional group is masked with a tert-butoxycarbonyl (BOC) group. This protection strategy is crucial in multi-step syntheses to prevent unwanted side reactions of the amino group.
| Property | Value | Reference |
| Molecular Weight | 286.16 g/mol | [1] |
| Molecular Formula | C₁₂H₁₆BrNO₂ | [1] |
| CAS Number | 654056-82-3 | |
| SMILES | CC1=CC(NC(=O)OC(C)(C)C)=CC=C1Br | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 4-bromo-3-methylaniline, followed by the N-BOC protection of the amino group.
Experimental Protocols
Step 1: Synthesis of 4-bromo-3-methylaniline from 2-bromo-5-nitrotoluene
This procedure outlines the reduction of a nitro group to an amine.
Materials:
-
2-bromo-5-nitrotoluene
-
Methanol (MeOH)
-
Activated Raney nickel
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
A suspension of 1-bromo-2-methyl-4-nitrobenzene (4 g, 18.51 mmol) is prepared in 200 mL of methanol.
-
To this suspension, activated Raney nickel (0.4 g) is carefully added.
-
The mixture is then stirred under a hydrogen atmosphere (30 psi) for 3 hours.
-
Upon completion of the reaction, the mixture is filtered through a pad of Celite to remove the catalyst.
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting residue is dried under vacuum to yield 4-bromo-3-methylaniline as a white solid (3.4 g, 99% yield)[2].
Step 2: N-BOC Protection of 4-bromo-3-methylaniline
This is a general and highly efficient method for the protection of anilines.
Materials:
-
4-bromo-3-methylaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (optional, e.g., Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃))
Procedure:
-
Dissolve 4-bromo-3-methylaniline (1.0 mmol) in a suitable solvent such as Dichloromethane or Tetrahydrofuran.
-
To this solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents). For less nucleophilic anilines, a base like triethylamine can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is redissolved in an organic solvent like ethyl acetate.
-
The organic solution is washed sequentially with 1 M HCl (if a base was used), saturated aqueous NaHCO₃, and brine.
-
The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to give the crude this compound[1].
-
If necessary, the product can be further purified by column chromatography on silica gel.
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthesis of this compound.
References
N-BOC-4-bromo-3-methylaniline: A Technical Guide to its Spectral Characteristics
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for N-BOC-4-bromo-3-methylaniline, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Chemical Structure and Properties
This compound, also known as tert-butyl (4-bromo-3-methylphenyl)carbamate, is a protected aniline derivative. The tert-butyloxycarbonyl (BOC) protecting group is instrumental in multi-step organic syntheses, preventing the unwanted reactivity of the amine functionality.
Molecular Formula: C₁₂H₁₆BrNO₂
Molecular Weight: 286.17 g/mol
Spectral Data Summary
The following tables summarize the expected and observed spectral data for this compound. Due to the limited availability of directly published complete spectra for this specific compound, data for the closely related analogue, tert-butyl (4-bromophenyl)carbamate, and the precursor, 4-bromo-3-methylaniline, are included for comparative analysis.
Table 1: ¹H NMR Spectral Data
| Compound | Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent | Reference |
| This compound (Expected) | -C(CH₃)₃ | ~1.5 | Singlet | - | CDCl₃ | General knowledge of BOC-protected anilines |
| Ar-H | ~7.0-7.5 | Multiplet | - | CDCl₃ | General knowledge of BOC-protected anilines | |
| -CH₃ | ~2.3 | Singlet | - | CDCl₃ | General knowledge of substituted anilines | |
| N-H | ~6.5 | Broad Singlet | - | CDCl₃ | General knowledge of BOC-protected anilines | |
| tert-butyl (4-bromophenyl)carbamate | -C(CH₃)₃ | 1.51 | Singlet | - | CDCl₃ | [1] |
| Ar-H | 7.39 (d), 7.25 (d) | Doublet | 8 | CDCl₃ | [1] | |
| N-H | 6.47 | Broad Singlet | - | CDCl₃ | [1] | |
| 4-bromo-3-methylaniline | -CH₃ | 2.28 | Singlet | - | CDCl₃ | [2] |
| -NH₂ | 3.39 | Broad Singlet | - | CDCl₃ | [2] | |
| Ar-H | 6.38 (d), 6.55 (s), 7.27 (d) | Doublet, Singlet, Doublet | 8 | CDCl₃ | [2] |
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon | Chemical Shift (δ) ppm | Solvent | Reference |
| This compound (Expected) | -C (CH₃)₃ | ~80 | CDCl₃ | General knowledge of BOC-protected anilines |
| -C(C H₃)₃ | ~28 | CDCl₃ | General knowledge of BOC-protected anilines | |
| C=O | ~153 | CDCl₃ | General knowledge of BOC-protected anilines | |
| Ar-C | ~115-140 | CDCl₃ | General knowledge of substituted anilines | |
| -CH₃ | ~20 | CDCl₃ | General knowledge of substituted anilines | |
| tert-butyl (4-bromophenyl)carbamate | -C (CH₃)₃ | 80.92 | CDCl₃ | [1] |
| -C(C H₃)₃ | 28.31 | CDCl₃ | [1] | |
| C=O | 152.50 | CDCl₃ | [1] | |
| Ar-C | 137.46, 131.89, 120.02, 115.43 | CDCl₃ | [1] |
Table 3: IR Spectral Data
| Compound | Functional Group | **Absorption Band (cm⁻¹) ** | Reference |
| This compound (Expected) | N-H Stretch | ~3400 | General knowledge of BOC-protected anilines |
| C-H Stretch (Aromatic) | ~3100-3000 | General knowledge of aromatic compounds | |
| C-H Stretch (Aliphatic) | ~2950-2850 | General knowledge of aliphatic compounds | |
| C=O Stretch (Amide I) | ~1700 | General knowledge of BOC-protected anilines | |
| N-H Bend (Amide II) | ~1520 | General knowledge of BOC-protected anilines | |
| C-Br Stretch | ~600-500 | General knowledge of organobromine compounds | |
| tert-butyl carbamate | N-H Stretch | 3439, 3336 | NIST WebBook |
| C=O Stretch | 1739 | NIST WebBook |
Table 4: Mass Spectrometry Data
| Compound | Ion | m/z (Expected) | Notes |
| This compound | [M]⁺ | 285/287 | Molecular ion peak with characteristic bromine isotope pattern (approx. 1:1 ratio). |
| [M-C₄H₈]⁺ | 229/231 | Loss of isobutylene from the BOC group. | |
| [M-BOC]⁺ | 184/186 | Loss of the entire BOC group. | |
| [C₄H₉]⁺ | 57 | tert-butyl cation. |
Experimental Protocols
Synthesis of this compound
A general and widely used method for the N-BOC protection of anilines involves the reaction of the aniline with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
4-bromo-3-methylaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
A base (e.g., Triethylamine (TEA) or Sodium Hydroxide) may be used to facilitate the reaction.
Procedure:
-
Dissolve 4-bromo-3-methylaniline in the chosen solvent.
-
Add di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents).
-
If necessary, add the base to the reaction mixture.
-
Stir the reaction at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Spectral Data Acquisition
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz spectrometer.
-
¹H NMR Parameters: Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Parameters: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required for a good quality spectrum.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or salt plate should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS):
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic method such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. EI is likely to cause fragmentation, providing structural information, while ESI is more likely to show the molecular ion peak.
Conclusion
This technical guide provides a detailed compilation of the expected spectral data for this compound, supported by experimental protocols for its synthesis and spectral analysis. The provided data and methodologies will serve as a valuable resource for scientists engaged in the synthesis and characterization of this important chemical intermediate.
References
An In-depth Technical Guide to the 1H NMR Spectrum of N-BOC-4-bromo-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of N-BOC-4-bromo-3-methylaniline, a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document outlines the expected spectral data, a detailed experimental protocol for its synthesis and purification, and a structural representation to aid in spectral interpretation.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2 | ~7.45 | d | ~2.0 | 1H |
| H-5 | ~7.35 | d | ~8.5 | 1H |
| H-6 | ~7.10 | dd | ~8.5, 2.0 | 1H |
| NH | ~6.50 | s (broad) | - | 1H |
| CH₃ | ~2.40 | s | - | 3H |
| C(CH₃)₃ | ~1.52 | s | - | 9H |
Structural and Spectral Rationale
The N-BOC protecting group significantly influences the electronic environment of the aromatic ring. The electron-withdrawing nature of the carbamate is expected to deshield the aromatic protons, causing a downfield shift compared to the parent aniline. The bulky tert-butyl group will exist as a sharp singlet at approximately 1.52 ppm, integrating to nine protons, a characteristic feature of a BOC-protected amine.[1] The methyl group on the aromatic ring is anticipated to appear as a singlet around 2.40 ppm. The aromatic protons will exhibit a splitting pattern based on their coupling with neighboring protons.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 4-bromo-3-methylaniline using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
4-bromo-3-methylaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-3-methylaniline (1.0 equivalent) in anhydrous THF.
-
Add triethylamine or DIPEA (1.2 equivalents) to the solution.
-
To this stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.
¹H NMR Sample Preparation
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube
-
Pipettes
Procedure:
-
Dissolve approximately 5-10 mg of purified this compound in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 300 MHz or higher).
Visualization of Key Structures and Relationships
The following diagrams illustrate the molecular structure of this compound and the synthetic workflow.
Caption: Molecular structure of this compound.
Caption: Synthetic workflow for this compound.
References
An In-Depth Technical Guide to the 13C NMR Analysis of N-BOC-4-bromo-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of N-BOC-4-bromo-3-methylaniline. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. A thorough understanding of its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural elucidation. This document presents predicted 13C NMR data, detailed experimental protocols, and visual representations of the analytical workflow and the electronic effects influencing the chemical shifts.
Predicted 13C NMR Data
The table below summarizes the experimental 13C NMR data for 4-bromo-3-methylaniline and the predicted data for its N-BOC protected form.
| Carbon Atom | 4-bromo-3-methylaniline (Experimental, δ ppm) | This compound (Predicted, δ ppm) |
| C-1 (C-NHBOC) | ~145 | ~138-142 |
| C-2 | ~115 | ~118-122 |
| C-3 (C-CH3) | ~139 | ~139-141 |
| C-4 (C-Br) | ~110 | ~112-116 |
| C-5 | ~130 | ~130-132 |
| C-6 | ~120 | ~123-127 |
| -CH3 | ~23 | ~23 |
| BOC (C=O) | - | ~152-154 |
| BOC (C(CH3)3) | - | ~80-82 |
| BOC (-CH3) | - | ~28 |
Note: Experimental data for 4-bromo-3-methylaniline is sourced from publicly available spectral databases. Predicted shifts are estimated based on known substituent effects and data from similar N-BOC protected aniline derivatives.
Experimental Protocols
The following is a detailed methodology for obtaining the 13C NMR spectrum of this compound.
N-BOC Protection of 4-bromo-3-methylaniline
Materials:
-
4-bromo-3-methylaniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
A suitable base (e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃))
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-bromo-3-methylaniline (1.0 eq) in the chosen organic solvent.
-
Add the base (1.1-1.5 eq) to the solution.
-
Slowly add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture, which may be cooled in an ice bath to control any exothermic reaction.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with a mild acid (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
13C NMR Spectroscopic Analysis
Sample Preparation:
-
Dissolve approximately 10-20 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a standard 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A 300, 400, or 500 MHz NMR spectrometer.
-
Nucleus: 13C
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 or zgdc).
-
Temperature: 298 K (25 °C).
-
Relaxation Delay (d1): 2-5 seconds (a longer delay is necessary for quaternary carbons).
-
Number of Scans (ns): 1024 or more to achieve an adequate signal-to-noise ratio.
-
Spectral Width (sw): Approximately 200-250 ppm.
-
Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is typically used for chemical shift referencing.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the 13C NMR analysis of this compound, from the synthesis of the compound to the final data analysis.
Substituent Effects on 13C NMR Chemical Shifts
This diagram illustrates the electronic influence of the bromo, methyl, and N-BOC substituents on the aromatic ring of this compound, which in turn affects the 13C NMR chemical shifts. Electron-donating groups (EDG) tend to shield the aromatic carbons (upfield shift), while electron-withdrawing groups (EWG) deshield them (downfield shift).
Technical Guide: Physical Properties of N-BOC-4-bromo-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of N-BOC-4-bromo-3-methylaniline, a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document includes a summary of its physical data, detailed experimental protocols for property determination, and a logical workflow for its synthesis and characterization.
Core Physical Properties
This compound, also known as tert-butyl (4-bromo-3-methylphenyl)carbamate, is a solid organic compound. While specific experimental data for some of its physical properties are not widely published, the following table summarizes the available information. For comparative purposes, data for the parent compound, 4-bromo-3-methylaniline, is also included.
| Property | This compound | 4-bromo-3-methylaniline (for comparison) |
| CAS Number | 654056-82-3[1] | 6933-10-4 |
| Molecular Formula | C12H16BrNO2[1] | C7H8BrN |
| Molecular Weight | 286.16 g/mol | 186.05 g/mol |
| Appearance | Solid (predicted) | Off-white to beige to light brown powder |
| Melting Point | Data not available | 80-82 °C |
| Boiling Point | Data not available | 240 °C |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) (predicted) | Data not available |
Experimental Protocols
The following are detailed methodologies for determining the key physical properties of solid organic compounds like this compound.
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample needs to be ground)
-
The sample of this compound
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Pack the capillary tube by pressing the open end into the sample, trapping a small amount of the solid.
-
Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the bottom. Repeat until the packed sample is 2-3 mm high.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.
-
Allow the apparatus to cool. For an accurate measurement, repeat the process with a fresh sample, setting the heating rate to a slower 1-2 °C per minute as the temperature approaches the previously observed approximate melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range). A pure compound will typically have a sharp melting range of 1-2 °C.
Determination of Solubility
Understanding the solubility of a compound is essential for its purification, reaction setup, and formulation.
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rod
-
Graduated pipettes or micropipettes
-
A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane)
-
The sample of this compound
Procedure:
-
Place a small, accurately weighed amount of the compound (e.g., 10 mg) into a series of test tubes.
-
To each test tube, add a measured volume of a different solvent (e.g., 1 mL), starting with common polar and non-polar solvents.
-
Agitate the mixture vigorously using a vortex mixer or by stirring for a set period (e.g., 1 minute).
-
Observe and record whether the solid dissolves completely, partially, or not at all at room temperature.
-
For samples that do not dissolve at room temperature, gentle heating can be applied to assess temperature-dependent solubility. Allow the solution to cool to observe if precipitation occurs.
-
Express solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).
Synthesis and Characterization Workflow
The following diagram illustrates a typical logical workflow for the synthesis and subsequent characterization of this compound. This process is fundamental in ensuring the identity and purity of the synthesized compound for its use in further research and development.
Caption: Synthesis and Characterization Workflow for this compound.
References
An In-depth Technical Guide to the Reactivity and Stability of N-BOC-4-bromo-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-BOC-4-bromo-3-methylaniline, a key intermediate in organic synthesis, offers a versatile platform for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its reactivity, focusing on palladium-catalyzed cross-coupling reactions, and its stability under various conditions. Detailed experimental protocols and reaction mechanisms are presented to aid in its effective utilization in research and drug development.
Chemical Properties and Stability
This compound, also known as tert-butyl (4-bromo-3-methylphenyl)carbamate, possesses a chemical structure amenable to a variety of chemical transformations. The stability of this compound is crucial for its storage and handling in a laboratory setting.
Physical Properties:
| Property | Value |
| Molecular Formula | C₁₂H₁₆BrNO₂ |
| Molecular Weight | 286.17 g/mol |
| Appearance | Solid |
Stability Profile:
The stability of this compound is largely dictated by the lability of the tert-butyloxycarbonyl (BOC) protecting group and the inherent properties of the substituted aniline core.
-
Acidic Stability: The BOC group is highly sensitive to acidic conditions and can be readily cleaved to yield the corresponding aniline. This is a standard deprotection strategy in organic synthesis.
-
Basic Stability: The BOC protecting group is generally stable under basic conditions, allowing for reactions to be carried out in the presence of non-nucleophilic bases.[1]
-
Photostability: While specific photostability studies on this compound are not extensively documented, substituted anilines can be susceptible to photodegradation. It is advisable to store the compound in a light-protected environment.
Storage Recommendations:
For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. Inert atmosphere storage is recommended to prevent potential degradation.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the presence of two key reactive sites: the aryl bromide and the BOC-protected amino group. The aryl bromide moiety is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The BOC group, while serving as a protecting group, can be readily removed to liberate the free amine for further functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
2.1.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. This compound can be coupled with a variety of boronic acids and their derivatives in the presence of a palladium catalyst and a base. While specific yield data for a wide range of coupling partners with this compound is not available in a consolidated format, studies on similar unprotected ortho-bromoanilines have shown good to excellent yields with various boronic esters.[2]
General Reaction Scheme:
Typical Reaction Conditions for Analogous Substrates:
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Dioxane/H₂O | 100 | Good | [3] |
| CataCXium A palladacycle | - | Cs₂CO₃ | 2-MeTHF | 80 | up to 95 | [2] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and ligand if necessary.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent (e.g., dioxane/water mixture).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
2.1.2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with amines. This compound can serve as the aryl halide component in this reaction, enabling the synthesis of various substituted anilines. The choice of catalyst, ligand, and base is crucial for achieving high yields and depends on the nature of the amine coupling partner.[4][5]
General Reaction Scheme:
Typical Reaction Conditions for Analogous Substrates:
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | Good to Excellent | [6] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | NaOt-Bu | Toluene | - | >90 | [5] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a reaction vessel.
-
Add this compound and the amine coupling partner.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and perform a suitable workup, which may involve filtration through celite and extraction.
-
Purify the product by column chromatography.
N-BOC Deprotection
The BOC group can be readily removed under acidic conditions to yield the free amine, which can then be used in subsequent synthetic steps.
General Reaction Scheme:
Common Deprotection Reagents:
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM)
-
Hydrochloric acid (HCl) in dioxane or methanol
Experimental Protocol: General Procedure for N-BOC Deprotection
-
Dissolve this compound in a suitable solvent (e.g., DCM).
-
Add the acidic reagent (e.g., TFA) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully adding a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the deprotected aniline.
Visualizations
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A generalized experimental workflow for cross-coupling reactions.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides efficient routes to a wide array of complex molecules. Understanding its stability profile is essential for its proper handling and for designing robust synthetic strategies. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this important chemical intermediate in their synthetic endeavors. Further research to quantify the reactivity and stability of this specific compound would be beneficial to the scientific community.
References
- 1. reddit.com [reddit.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
N-BOC-4-bromo-3-methylaniline: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for N-BOC-4-bromo-3-methylaniline. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from SDSs of structurally similar molecules, including 4-bromo-3-methylaniline and other N-BOC protected bromo-anilines. The N-tert-butoxycarbonyl (BOC) protecting group generally reduces the reactivity and toxicity of the parent amine; however, caution is still warranted.
Hazard Identification and Classification
This compound is anticipated to be a hazardous substance. Based on the hazard profile of its parent compound, 4-bromo-3-methylaniline, and other related structures, the following GHS classifications are likely applicable.
Table 1: Postulated GHS Hazard Classifications
| Hazard Class | Hazard Category |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed. |
| Acute Toxicity, Dermal | Category 4: Harmful in contact with skin. |
| Acute Toxicity, Inhalation | Category 4: Harmful if inhaled. |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure | Category 3: May cause respiratory irritation. |
Note: These classifications are inferred from structurally related compounds and should be treated as a precautionary guideline.
Physical and Chemical Properties
While experimental data for this compound is limited, the following table summarizes key physical and chemical properties based on available information for the parent compound and general characteristics of N-BOC protected anilines.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₆BrNO₂ |
| Molecular Weight | 286.16 g/mol |
| Appearance | Likely a solid at room temperature |
| Boiling Point | Not available (Parent: 240 °C) |
| Melting Point | Not available (Parent: 80-82 °C) |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are crucial for minimizing exposure.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator for organic vapors and particulates is recommended. |
Experimental Protocol: Donning and Doffing PPE
Objective: To ensure proper protection and prevent contamination when handling this compound.
Materials:
-
Safety glasses or goggles
-
Nitrile gloves
-
Lab coat
Procedure:
-
Donning:
-
Put on the lab coat and ensure it is fully buttoned.
-
Put on safety glasses or goggles.
-
Wash and dry hands thoroughly.
-
Put on the first glove.
-
With the gloved hand, put on the second glove, ensuring the cuff of the glove is over the cuff of the lab coat sleeve.
-
-
Doffing:
-
Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.
-
Remove the lab coat by rolling it outwards and away from the body.
-
Remove safety glasses or goggles.
-
Wash hands thoroughly with soap and water.
-
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure a safe laboratory environment.
Experimental Protocol: Safe Weighing of this compound
Objective: To accurately weigh the solid compound while minimizing exposure.
Materials:
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
This compound in a sealed container
-
Appropriate PPE
Procedure:
-
Ensure the analytical balance is clean, calibrated, and located in an area free from drafts.
-
Don the appropriate PPE.
-
Place a clean weighing paper or boat on the balance pan and tare the balance.
-
Carefully open the container of this compound inside a chemical fume hood.
-
Using a clean spatula, transfer the desired amount of solid to the weighing paper. Avoid generating dust.
-
Record the weight.
-
Securely close the container of this compound.
-
Clean the spatula and any contaminated surfaces.
-
Dispose of contaminated weighing paper and gloves in the designated chemical waste.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
First-Aid and Emergency Procedures
In case of exposure, immediate and appropriate action is critical.
Table 4: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting Measures: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures: Evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep or scoop up the material and place it into a suitable container for disposal. Avoid creating dust. Clean the spill area with a suitable solvent and then wash with soap and water.
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Disclaimer: This guide is intended for informational purposes only and is based on data from structurally similar compounds. It is not a substitute for a formal Safety Data Sheet. All laboratory personnel should be trained in proper chemical handling techniques and have access to and be familiar with the specific SDS for any chemical they are handling. Always perform a thorough risk assessment before beginning any new experimental procedure.
Methodological & Application
The Strategic Utility of N-BOC-4-bromo-3-methylaniline in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Versatility of a Key Synthetic Building Block
In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the success of a synthetic campaign. N-tert-butoxycarbonyl-4-bromo-3-methylaniline, hereafter referred to as N-BOC-4-bromo-3-methylaniline, has emerged as a highly versatile and valuable building block. Its unique structural features—a protected aniline, a strategically positioned methyl group, and a reactive aryl bromide—offer a trifecta of synthetic handles that can be manipulated with a high degree of precision.[1]
The tert-butoxycarbonyl (BOC) protecting group serves a dual purpose. It deactivates the aniline nitrogen, preventing unwanted side reactions and allowing for selective functionalization at other positions on the aromatic ring. Furthermore, the BOC group can be readily removed under acidic conditions, unmasking the aniline for subsequent transformations. The methyl group provides steric and electronic influence, which can be exploited to fine-tune the properties of the final molecule. However, it is the bromo substituent that truly unlocks the synthetic potential of this reagent, rendering it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[1]
This comprehensive guide provides detailed application notes and protocols for the use of this compound in key organic transformations. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 639520-70-0 | [2] |
| Molecular Formula | C₁₂H₁₆BrNO₂ | [2] |
| Molecular Weight | 286.16 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 80-82 °C | |
| Boiling Point | 240 °C (of 4-bromo-3-methylaniline) | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[3]
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The presence of the aryl bromide makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.[1]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents and organic materials.[4][5] In this reaction, the aryl bromide of this compound is coupled with an organoboron reagent, typically a boronic acid or a boronate ester.[6]
Figure 1. Workflow for the Suzuki-Miyaura Coupling of this compound.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 mixture) via syringe. The mixture should be sparged with the inert gas for 15-20 minutes to ensure deoxygenation.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.
Expert Insights: The choice of palladium catalyst, ligand, base, and solvent system can significantly impact the reaction yield and purity. For sterically hindered substrates, more sophisticated ligands such as SPhos or XPhos may be required. The water in the solvent mixture is crucial for the transmetalation step of the catalytic cycle.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds between aryl halides and amines.[7] This reaction is particularly valuable in drug discovery, as the aniline and its derivatives are common pharmacophores.[8] Using this compound, a variety of primary and secondary amines can be coupled to introduce diverse functionalities.
Figure 2. General scheme for the Buchwald-Hartwig Amination using this compound.
Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOt-Bu to an oven-dried Schlenk tube.
-
In a separate vial, dissolve this compound, Pd₂(dba)₃, and XPhos in anhydrous toluene.
-
Add this solution to the Schlenk tube containing the base.
-
Add morpholine to the reaction mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl morpholine derivative.[9][10]
Trustworthiness of the Protocol: This protocol is based on well-established procedures for the Buchwald-Hartwig amination.[10] The use of a strong, non-nucleophilic base like NaOt-Bu is critical for the deprotonation of the amine and the catalytic cycle. The choice of a bulky, electron-rich phosphine ligand like XPhos is often necessary for the efficient coupling of aryl bromides.[11]
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling provides a direct and efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[12][13] This reaction is instrumental in the synthesis of conjugated enynes, which are important precursors for a variety of organic materials and complex molecules.[14]
Figure 3. Key components of the Sonogashira Coupling reaction with this compound.
Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the alkynylated aniline derivative.[15][16]
Causality in Experimental Choices: The use of a copper(I) co-catalyst is a hallmark of the traditional Sonogashira coupling. It facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. The amine base not only scavenges the HX by-product but also serves as the solvent in some cases.
Application in the Synthesis of Heterocyclic Compounds: The Gateway to Carbazoles
This compound is a valuable precursor for the synthesis of complex heterocyclic structures, most notably carbazoles. Carbazoles are a class of nitrogen-containing heterocycles with significant biological activity and interesting photophysical properties.[17][18]
A common strategy for carbazole synthesis involves an initial palladium-catalyzed cross-coupling reaction to form a biaryl amine, followed by an intramolecular cyclization.
Figure 4. Synthetic pathway to carbazoles from this compound.
The intramolecular cyclization can be achieved through various methods, including palladium-catalyzed C-H activation or other oxidative cyclization conditions.[19] The BOC group can be removed before or after the cyclization, depending on the desired final product and the stability of the intermediates.
Role in Drug Discovery: A Building Block for Kinase Inhibitors
The structural motif derived from this compound is found in a number of biologically active molecules, including kinase inhibitors.[20][21] Kinase inhibitors are a major class of targeted cancer therapeutics.[8][22][23] The ability to readily functionalize the aniline core through the cross-coupling reactions described above allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.
The aniline moiety can act as a key hydrogen bond donor or acceptor in the hinge region of the kinase active site, while the substituents introduced via cross-coupling can be tailored to occupy other pockets, thereby enhancing potency and selectivity.
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its utility is primarily derived from the presence of a reactive aryl bromide, which serves as a handle for a variety of palladium-catalyzed cross-coupling reactions. The protocols and application notes provided in this guide offer a starting point for researchers to explore the full synthetic potential of this valuable reagent. By understanding the principles behind these transformations and carefully selecting the reaction conditions, chemists can efficiently construct complex molecular architectures for applications in drug discovery, materials science, and beyond.
References
- 1. nbinno.com [nbinno.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 4-Bromo-3-methylaniline | C7H8BrN | CID 23359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. soci.org [soci.org]
Application Notes and Protocols: N-BOC-4-bromo-3-methylaniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
N-tert-butyloxycarbonyl-4-bromo-3-methylaniline (N-BOC-4-bromo-3-methylaniline) is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of targeted therapeutics. Its unique structure, featuring a bromine atom and a BOC-protected aniline, offers two key points of reactivity. The aryl bromide is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the introduction of various aryl and heteroaryl moieties. The BOC-protected amine allows for controlled reactions and subsequent deprotection to reveal the free amine for further functionalization, often forming a critical hydrogen bond donor in the final active pharmaceutical ingredient (API).
This document provides detailed application notes on the use of this compound in the synthesis of kinase inhibitors and other biologically active molecules, along with comprehensive experimental protocols.
Application 1: Synthesis of Kinase Inhibitors
The 4-bromo-3-methylaniline scaffold is a common feature in a variety of kinase inhibitors, including those targeting Bruton's tyrosine kinase (BTK) and the Epidermal Growth Factor Receptor (EGFR). These enzymes are crucial nodes in signaling pathways that regulate cell proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers and autoimmune diseases.
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[1] Its inhibition is a validated therapeutic strategy for B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[2]
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS-RAF-MAPK and PI3K/AKT pathways, promoting cell growth and proliferation.[3] Inhibitors of EGFR are used in the treatment of various solid tumors, including non-small cell lung cancer (NSCLC).[4]
Signaling Pathways
The following diagrams illustrate the general signaling pathways of BTK and EGFR and the points of inhibition by their respective inhibitors.
Caption: Simplified BTK Signaling Pathway.
Caption: Simplified EGFR Signaling Pathway.
Quantitative Data: Kinase Inhibitor Activity
The following table summarizes the in vitro inhibitory activity of representative kinase inhibitors synthesized using the 4-bromo-3-methylaniline scaffold.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Cell-based IC₅₀ (µM) | Reference |
| 10d | BTK | 0.5 | - | - | [2] |
| 10i | BTK | 0.5 | - | - | [2] |
| 10j | BTK | 0.4 | Ramos | 7.75 | [2] |
| 10j | BTK | 0.4 | Raji | 12.6 | [2] |
| 4c | EGFR | - | A549 | 0.56 | [5] |
| 4c | EGFR | - | PC-3 | 2.46 | [5] |
| 4c | EGFR | - | HepG2 | 2.21 | [5] |
Application 2: Synthesis of Other Biologically Active Molecules
Beyond kinase inhibitors, the 4-bromo-3-methylaniline core is a valuable starting material for other classes of biologically active compounds, such as antibacterial agents and alkaline phosphatase inhibitors.
Antibacterial and Alkaline Phosphatase Inhibitors
Recent research has demonstrated that derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide exhibit potent antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi and also act as inhibitors of alkaline phosphatase.[6]
Quantitative Data: Antibacterial and Enzyme Inhibition Activity
| Compound ID | Target Organism/Enzyme | MIC (mg/mL) | IC₅₀ (µM) | Reference |
| 5d | XDR S. Typhi | 6.25 | - | [6] |
| 5d | Alkaline Phosphatase | - | 1.469 | [6] |
Experimental Protocols
The following protocols provide a general workflow for the synthesis of kinase inhibitors and other therapeutic candidates using this compound as a starting material.
General Synthetic Workflow
The overall synthetic strategy typically involves three key steps:
-
Suzuki-Miyaura Cross-Coupling: To introduce aryl or heteroaryl diversity.
-
Amide Bond Formation or other coupling: To build the core scaffold.
-
N-BOC Deprotection: To reveal the free aniline.
Caption: General Synthetic Workflow.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 10:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data: Suzuki Coupling Yields
| Entry | Arylboronic Acid | Product Yield | Reference |
| 1 | Phenylboronic acid | 85% | [6] |
| 2 | 4-Methoxyphenylboronic acid | 80% | [6] |
| 3 | 3-Chlorophenylboronic acid | 75% | [6] |
| 4 | 4-Fluorophenylboronic acid | 60% | [6] |
Protocol 2: Amide Bond Formation
This protocol describes the formation of an amide bond between a carboxylic acid and an aniline, a common step in the synthesis of many inhibitors. This example uses 4-bromo-3-methylaniline directly, but the BOC-protected version would react similarly.
Materials:
-
Pyrazine-2-carboxylic acid (1.0 equiv)
-
4-Bromo-3-methylaniline (1.0 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.2 equiv)
-
Dichloromethane (DCM)
Procedure:
-
In a Schlenk flask, dissolve pyrazine-2-carboxylic acid, 4-bromo-3-methylaniline, and DMAP in DCM.
-
Cool the reaction mixture to 0 °C.
-
Add DCC to the cooled mixture under an inert atmosphere.
-
Remove the cooling bath and stir the reaction at room temperature for 18 hours. Monitor by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate and purify the crude product by column chromatography.[6]
Quantitative Data: Amide Formation Yield
| Reactants | Product | Yield | Reference |
| Pyrazine-2-carboxylic acid + 4-Bromo-3-methylaniline | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | 83% | [6] |
Protocol 3: N-BOC Deprotection
This protocol outlines a mild and efficient method for the removal of the N-BOC protecting group.[7]
Materials:
-
N-BOC protected substrate (1.0 equiv)
-
Oxalyl chloride (3.0 equiv)
-
Methanol
Procedure:
-
Dissolve the N-BOC protected substrate in methanol at room temperature.
-
Add oxalyl chloride dropwise to the solution. An immediate exotherm and sputtering may be observed.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent.
-
The resulting product is often the hydrochloride salt, which can be used directly or neutralized with a mild base.
Quantitative Data: N-BOC Deprotection Yields
| Substrate Type | Reaction Time | Yield | Reference |
| Aromatic Amine | < 3 hours | >70% | [8] |
| Aliphatic Amine | 1-4 hours | up to 90% | [7] |
These protocols and application notes provide a framework for the utilization of this compound in the discovery and development of novel therapeutics. The versatility of this building block, combined with robust synthetic methodologies, makes it a valuable tool for medicinal chemists.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]
- 5. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Application of N-BOC-4-bromo-3-methylaniline in the Synthesis of ACK1 Kinase Inhibitors
Introduction
N-BOC-4-bromo-3-methylaniline, also known as tert-butyl (4-bromo-3-methylphenyl)carbamate, is a key building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The presence of the tert-butyloxycarbonyl (BOC) protecting group on the aniline nitrogen allows for selective functionalization at the aryl bromide position through various cross-coupling reactions. This application note details the use of this compound in the synthesis of a series of potent ACK1 (Activated CDC42 Kinase 1) inhibitors, which are promising therapeutic agents for the treatment of hormone-refractory cancers.[1][2]
Activated CDC42 kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that has been implicated in the progression of several human cancers, including prostate, breast, and lung cancer.[1] Overexpression or aberrant activation of ACK1 can lead to increased cell proliferation, survival, and migration. Therefore, the development of selective ACK1 inhibitors is a significant area of research in oncology.
Synthesis of ACK1 Inhibitors
The synthesis of the target ACK1 inhibitors involves a multi-step sequence wherein this compound serves as a crucial precursor for introducing the substituted aniline moiety. The general synthetic strategy involves the protection of 4-bromo-3-methylaniline with a BOC group, followed by a Suzuki coupling reaction to introduce a desired heterocyclic core. Subsequent deprotection and further functionalization lead to the final inhibitor molecules.
Experimental Protocols
Step 1: Protection of 4-bromo-3-methylaniline
To a solution of 4-bromo-3-methylaniline (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, is added di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base, for instance, triethylamine or 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product, this compound, is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the protected aniline.
Step 2: Suzuki Coupling Reaction
The this compound (1.0 eq) is then subjected to a Suzuki coupling reaction with a suitable boronic acid or boronate ester partner (1.1 eq). The reaction is catalyzed by a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base like potassium carbonate or cesium carbonate. A solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is used. The reaction mixture is heated under an inert atmosphere until completion. After cooling, the mixture is worked up by extraction, and the desired coupled product is purified by column chromatography.
Step 3: Deprotection and Further Functionalization
The BOC protecting group is removed from the coupled product by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane. The resulting amine can then be further functionalized, for example, by acylation or alkylation, to introduce additional diversity and optimize the biological activity of the final ACK1 inhibitors.
Quantitative Data
The following table summarizes the yields for the key steps in the synthesis of a representative ACK1 inhibitor.
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | BOC Protection | 4-bromo-3-methylaniline, Boc₂O, Et₃N, CH₂Cl₂ | 95 |
| 2 | Suzuki Coupling | This compound, Heterocyclic boronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | 78 |
| 3 | Deprotection | TFA, CH₂Cl₂ | 92 |
Visualizations
Diagram 1: Synthetic Pathway to ACK1 Inhibitors
Caption: General synthetic route for ACK1 inhibitors.
Diagram 2: Experimental Workflow
Caption: Workflow for synthesis and purification.
This compound is a versatile and essential building block for the synthesis of novel ACK1 kinase inhibitors. The strategic use of the BOC protecting group enables selective and efficient introduction of the 4-amino-3-methylphenyl moiety into the target molecules. The described synthetic protocols provide a robust framework for the development of a diverse library of ACK1 inhibitors for further investigation as potential anti-cancer therapeutics. The ability to perform selective cross-coupling reactions on this intermediate makes it a valuable tool for researchers and scientists in drug discovery and development.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with N-BOC-4-bromo-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of N-BOC-4-bromo-3-methylaniline , a valuable building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The protocols outlined herein are based on established methodologies for structurally similar aryl bromides and are intended to serve as a robust starting point for reaction optimization.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers mild reaction conditions, high functional group tolerance, and generally high yields, making it a staple in modern organic synthesis.[2] this compound is a useful substrate for these reactions, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position, leading to the synthesis of diverse molecular scaffolds.
General Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with a generic boronic acid is depicted below. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Below are two representative protocols for the Suzuki-Miyaura coupling of this compound with arylboronic acids. These protocols are based on procedures reported for similar bromoaniline substrates and may require optimization for specific coupling partners.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a standard and widely used method for Suzuki-Miyaura couplings.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane or Toluene
-
Water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the this compound.[3]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure using a Palladacycle Catalyst
This protocol utilizes a more active palladacycle precatalyst, which can be effective for more challenging couplings.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.5 equiv)
-
CataCXium® A Pd G3 (a palladacycle precatalyst) (0.05-0.10 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry reaction vessel, combine this compound, the arylboronic acid/ester, cesium carbonate, and the palladacycle catalyst.
-
Establish an inert atmosphere by evacuating and backfilling with nitrogen or argon.
-
Add degassed 2-MeTHF and a small amount of degassed water (e.g., a 10:1 solvent to water ratio).
-
Heat the mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product via column chromatography.
Data Presentation
The following tables summarize expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids based on reactions with structurally similar substrates. Actual yields may vary and optimization is recommended.
Table 1: Coupling with Phenylboronic Acids
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 | 16 | 80-90 |
| 3 | 3-Chlorophenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 8 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | CataCXium® A Pd G3 | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 6 | 90-97[2] |
Table 2: Coupling with Heterocyclic Boronic Acids
| Entry | Heterocyclic Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Pyridine-3-boronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 70-80 |
| 2 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 80-90 |
| 3 | Furan-2-boronic acid | CataCXium® A Pd G3 | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 10 | 85-95[2] |
Visualizations
Experimental Workflow
The following diagram illustrates the general laboratory workflow for performing the Suzuki-Miyaura coupling reaction.
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of N-BOC-4-bromo-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of tert-butyl (4-bromo-3-methylphenyl)carbamate (N-BOC-4-bromo-3-methylaniline). This versatile building block is valuable in medicinal chemistry and materials science, and the methodologies described herein—Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings—offer robust strategies for the synthesis of complex molecular architectures.
Overview of Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For this compound, these reactions enable the introduction of a wide variety of substituents at the 4-position, facilitating the generation of diverse compound libraries for drug discovery and other applications.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is a widely used method for the formation of biaryl and vinyl-aryl compounds. It involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester.
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Conditions are based on established protocols for similar substrates.[1][2][3]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DME | 85 | 18 | 75-85 |
| 4 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 12 | 88-98 |
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 solvent ratio) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-18 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of N-BOC-4-bromo-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation is particularly valuable in pharmaceutical and materials science research for the synthesis of aryl amines, which are key structural motifs in a vast array of bioactive molecules and functional materials. These application notes provide a detailed protocol for the Buchwald-Hartwig amination of tert-butyl (4-bromo-3-methylphenyl)carbamate (N-BOC-4-bromo-3-methylaniline), a common building block in medicinal chemistry. The presence of the N-BOC protecting group and the substitution pattern on the aromatic ring necessitates careful optimization of reaction conditions to achieve high yields and purity.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the amine. Subsequent deprotonation by the base generates a palladium-amido complex, which then undergoes reductive elimination to furnish the desired N-aryl amine and regenerate the active Pd(0) catalyst, completing the cycle. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to promote the key steps of the catalytic cycle.
Data Presentation: Representative Reaction Conditions
The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of various aryl bromides with tert-butyl carbamate, a reaction analogous to the amination of this compound with other amines. These conditions, particularly the catalyst, ligand, and base system, serve as an excellent starting point for the optimization of the target reaction.
| Entry | Aryl Bromide | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃·CHCl₃ (1) | t-BuXPhos (3) | NaOtBu (1.2) | Toluene | RT | 18 | 83 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃·CHCl₃ (1) | t-BuXPhos (3) | NaOtBu (1.2) | Toluene | RT | 18 | 81 |
| 3 | 4-Bromobiphenyl | Pd₂(dba)₃·CHCl₃ (1) | t-BuXPhos (3) | NaOtBu (1.2) | Toluene | RT | 18 | 75 |
| 4 | 3-Bromopyridine | Pd₂(dba)₃·CHCl₃ (1) | t-BuXPhos (3) | NaOtBu (1.2) | Toluene | RT | 18 | 65 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃·CHCl₃ (1) | t-BuXPhos (3) | NaOtBu (1.2) | Toluene | RT | 18 | 55 |
Data adapted from a study on the room-temperature Pd-catalyzed amidation of aryl bromides using tert-butyl carbamate.[1]
Experimental Protocols
General Considerations
The Buchwald-Hartwig amination is an air- and moisture-sensitive reaction. Therefore, it is crucial to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.
Materials and Reagents
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, t-BuXPhos, RuPhos)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Anhydrous Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
General Procedure for the Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: To the same Schlenk tube, add the base (e.g., NaOtBu, 1.2-1.5 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).
-
Addition of Solvent: Add the anhydrous and degassed solvent (e.g., toluene) via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. For room temperature reactions, ensure efficient stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-N-BOC-3-methyl-4-aminoaniline derivative.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
The Strategic Utility of N-BOC-4-bromo-3-methylaniline in the Synthesis of Diverse Heterocyclic Scaffolds
Application Note
N-tert-butoxycarbonyl-4-bromo-3-methylaniline, commonly referred to as N-BOC-4-bromo-3-methylaniline, is a versatile and strategically important building block in modern organic synthesis, particularly for the construction of a wide array of heterocyclic compounds. Its unique structural features—a protected aniline nitrogen, a reactive aryl bromide, and a methyl group—offer multiple points for diversification, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] The BOC-protecting group provides stability and allows for controlled reactivity of the aniline nitrogen, while the bromo substituent is amenable to a variety of powerful palladium-catalyzed cross-coupling reactions. This dual functionality enables the sequential and regioselective introduction of different substituents, leading to complex molecular architectures.
The primary applications of this compound in heterocyclic synthesis revolve around its participation in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in forging new carbon-carbon and carbon-nitrogen bonds, respectively, which are the cornerstone of many heterocyclic ring formations.[1] For instance, the Suzuki coupling allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 4-position, setting the stage for subsequent cyclization reactions. Similarly, the Buchwald-Hartwig amination is instrumental in intramolecular cyclizations to form nitrogen-containing heterocycles like carbazoles, a privileged scaffold in medicinal chemistry.[3][4] The strategic placement of the methyl group can also influence the regioselectivity of these reactions and the properties of the final products.
Application in the Synthesis of Substituted Carbazoles
Carbazoles are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities and applications in materials science. This compound serves as an excellent starting material for the synthesis of functionalized carbazoles. A common strategy involves an initial intermolecular C-N bond formation via a Buchwald-Hartwig amination with a suitable coupling partner, followed by an intramolecular palladium-catalyzed C-H activation/arylation to construct the carbazole core. The BOC group can be readily removed under acidic conditions to provide the free N-H carbazole, which can be further functionalized if desired.
Application in the Synthesis of Biaryl-Containing Heterocycles via Suzuki Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. This compound can be efficiently coupled with a variety of boronic acids or their esters to generate biaryl compounds. These intermediates can then undergo further transformations, such as intramolecular cyclization, to yield complex heterocyclic systems. The choice of the boronic acid partner allows for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of compounds for drug discovery and other applications.
Experimental Protocols
Protocol 1: Synthesis of a Biaryl Precursor via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate (K₂CO₃))
-
Solvent (e.g., 1,4-Dioxane and water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (3 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 10 | 80-90 (estimated) |
| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 90 | 16 | 75-85 (estimated)[5] |
Protocol 2: Synthesis of a Methyl-Substituted Carbazole via Intramolecular Buchwald-Hartwig Amination
This protocol outlines a general procedure for the synthesis of a carbazole derivative from a suitable N-BOC-protected biaryl amine precursor, which can be synthesized from this compound.
Materials:
-
N-BOC-protected 2-amino-2'-bromobiphenyl derivative
-
Palladium catalyst (e.g., Palladium(II) acetate [Pd(OAc)₂])
-
Ligand (e.g., a biarylphosphine ligand like SPhos)
-
Base (e.g., Potassium tert-butoxide (KOtBu))
-
Solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the N-BOC-protected 2-amino-2'-bromobiphenyl derivative (1.0 equiv.), palladium(II) acetate (2-5 mol%), the phosphine ligand (4-10 mol%), and potassium tert-butoxide (1.5-2.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene to the flask.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the N-BOC-protected carbazole.
-
Deprotection (Optional): The BOC group can be removed by treating the purified product with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature to yield the final carbazole.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | SPhos (10) | KOtBu | Toluene | 110 | 24 | 70-85 (estimated) |
| 2 | Pd₂(dba)₃ (2.5) | XPhos (7.5) | K₃PO₄ | Dioxane | 100 | 18 | 75-90 (estimated) |
Visualizing the Synthetic Pathways
To better illustrate the synthetic utility of this compound, the following diagrams depict the key reaction workflows.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acidic Deprotection of N-Boc-4-bromo-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the acidic deprotection of N-Boc-4-bromo-3-methylaniline to yield 4-bromo-3-methylaniline. The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2] The selection of the appropriate acidic reagent and reaction conditions is crucial for achieving high yields and purity, especially for substituted anilines which can be sensitive to harsh conditions.
Introduction
The deprotection of this compound is a critical step in multi-step synthetic pathways for pharmaceuticals and other complex molecules. The most common methods for N-Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] These methods are generally efficient and proceed at room temperature.[4][5] The choice between these reagents often depends on the substrate's sensitivity to the acid strength, the desired salt form of the product, and the ease of workup.
Reaction Mechanism
The acidic deprotection of a Boc-protected amine proceeds through an acid-catalyzed cleavage mechanism. The process can be summarized in the following steps:[1][2]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA or HCl).
-
Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes to release carbon dioxide gas.
-
Formation of the Amine Salt: The resulting free amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).
Comparison of Common Acidic Deprotection Methods
The following table summarizes typical reaction conditions for the deprotection of N-Boc anilines using trifluoroacetic acid (TFA) and hydrochloric acid (HCl). The optimal conditions for this compound may require some optimization based on experimental monitoring.
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane, Methanol (MeOH), Ethyl Acetate (EtOAc) |
| Concentration | 20-50% TFA in DCM (v/v) is common.[1] | 4M HCl in Dioxane is widely used.[6] |
| Temperature | 0 °C to Room Temperature.[1] | Room Temperature.[6] |
| Reaction Time | 30 minutes - 4 hours.[1] | 1 - 18 hours.[5][6] |
| Work-up | Evaporation of solvent and excess TFA, followed by neutralization with a base (e.g., NaHCO₃).[2] | Evaporation of solvent to yield the hydrochloride salt directly.[6] |
| Product Form | Initially the trifluoroacetate salt, can be converted to the free amine. | Hydrochloride salt. |
| Notes | TFA is volatile and corrosive, requiring careful handling.[7] The tert-butyl cation formed can cause side reactions like alkylation with nucleophilic residues.[2] | Solutions of HCl in organic solvents are commercially available or can be prepared by bubbling HCl gas through the solvent.[7] |
Experimental Protocols
An experimental workflow for a typical deprotection reaction is outlined below.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve this compound in anhydrous DCM (concentration typically 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.[2]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 1:1 TFA:DCM (v/v), but this can be adjusted depending on the substrate's reactivity.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be cautious as CO₂ evolution can cause pressure buildup.[2]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 4-bromo-3-methylaniline.
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane (if dilution is needed)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve this compound in a minimal amount of 1,4-Dioxane in a round-bottom flask.
-
To the stirred solution, add a solution of 4M HCl in 1,4-Dioxane (typically 3-10 equivalents of HCl).[6]
-
Stir the reaction mixture at room temperature for 2-16 hours. The product, 4-bromo-3-methylaniline hydrochloride, may precipitate out of the solution.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure to yield the crude hydrochloride salt of the product.[6]
-
The resulting solid can be washed with a non-polar solvent like diethyl ether or hexane to remove any non-polar impurities and then dried under vacuum.
-
If the free amine is required, the hydrochloride salt can be dissolved in water and neutralized with a base (e.g., NaOH or NaHCO₃), followed by extraction with an organic solvent.
Safety and Handling
-
Trifluoroacetic acid is highly corrosive and volatile. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses).[7]
-
Concentrated hydrochloric acid and its solutions in organic solvents are corrosive and should be handled with care in a well-ventilated area.
-
The deprotection reaction generates isobutylene and carbon dioxide gas, which can cause pressure buildup in a closed system. Ensure the reaction vessel is adequately vented.[7]
Potential Side Reactions and Troubleshooting
A common side reaction during Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation that is generated.[2] For this compound, this is less of a concern compared to substrates with more nucleophilic functional groups like tryptophan or methionine.[8] If side reactions are observed, consider using a lower concentration of acid or running the reaction at a lower temperature. The addition of a scavenger, such as anisole or thioanisole, can also trap the tert-butyl cation and prevent unwanted alkylation.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. Acids - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of N-BOC-4-bromo-3-methylaniline in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-4-bromo-3-methylaniline, commonly referred to as N-BOC-4-bromo-3-methylaniline, is a versatile chemical intermediate of significant interest in the field of drug discovery and medicinal chemistry. Its unique structural features, including a bromine atom, a methyl group, and a BOC-protected aniline, provide a scaffold that can be strategically manipulated to synthesize a diverse array of complex molecules with potential therapeutic applications. The presence of the bromine atom allows for the introduction of various aryl and heteroaryl groups through cross-coupling reactions, while the BOC-protected amine offers a stable yet readily deprotectable nitrogen nucleophile, crucial for multi-step synthetic pathways. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging the potential of this compound in their drug discovery endeavors.
Key Applications in Drug Discovery
This compound serves as a pivotal building block in the synthesis of targeted therapeutics, most notably kinase inhibitors for cancer treatment. The anilino-pyrimidine and related heterocyclic cores are prevalent motifs in numerous kinase inhibitors, and this starting material provides an efficient entry point for their synthesis.
1. Synthesis of Kinase Inhibitors:
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. This compound is a key precursor for the synthesis of inhibitors targeting various kinases in critical signaling pathways, such as the MAPK/ERK and BRAF pathways. The general strategy involves an initial cross-coupling reaction at the bromine-bearing carbon, followed by deprotection of the BOC group and subsequent reaction to form the desired heterocyclic core.
2. Development of Antibacterial and Other Therapeutic Agents:
Beyond oncology, derivatives of this aniline have been explored for other therapeutic indications. For instance, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been synthesized and evaluated for their antibacterial and alkaline phosphatase inhibitory activities.[1]
Data Presentation
The following tables summarize representative quantitative data for kinase inhibitors and antibacterial agents, illustrating the therapeutic potential of compounds derived from scaffolds related to this compound.
Table 1: Representative Kinase Inhibitor Activity
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Anilinopyrimidine | JNK1 | 25 | [2] |
| Anilinopyrimidine | JNK2 | 12 | [2] |
| Aminopyrazole | JNK3 | <40 | [2] |
| Biphenyl amide | p38α | 11 | [2] |
| Imidazopyridine | TAK1 | 27 | [2] |
| Aminopyridine | VRK1 | 150 | [2] |
| Benzofuro[3,2-b]pyridin-2(1H)-one | BTK | 74 | [3] |
| Benzofuro[3,2-b]pyridin-2(1H)-one | PI3Kδ | 170 | [3] |
Table 2: Antibacterial Activity of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives
| Compound | Minimum Inhibitory Concentration (MIC) against XDR S. Typhi (µg/mL) | Reference |
| 5d | 6.25 | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for key transformations involving this compound and its derivatives.
Protocol 1: N-BOC Protection of 4-bromo-3-methylaniline
This protocol describes the protection of the amino group of 4-bromo-3-methylaniline with a tert-butyloxycarbonyl (BOC) group.
Materials:
-
4-bromo-3-methylaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF)
-
Water
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round bottom flask
-
Stirring bar
-
Ice bath
Procedure:
-
In a round bottom flask equipped with a stirring bar, dissolve 4-bromo-3-methylaniline (1.0 eq) and TEA or DIPEA (3.0 eq) in a 2:1 v/v mixture of THF and water.
-
Stir the mixture at room temperature for 5 minutes until all solids are dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
To the cooled solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for at least 2 hours and then allow it to warm to room temperature, stirring for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with deionized water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the this compound. Further purification by column chromatography may be performed if necessary.[4]
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous toluene
-
Degassed water
-
Schlenk flask
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Protocol 3: Deprotection of the N-BOC Group
This protocol describes the removal of the BOC protecting group under acidic conditions.
Materials:
-
N-BOC protected compound
-
4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (if using TFA)
-
Diethyl ether
-
Round bottom flask
-
Stirring bar
Procedure using HCl in Dioxane:
-
Dissolve the N-BOC protected compound in a minimal amount of a suitable solvent or use it neat.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[5]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. Collect the solid by filtration and wash with diethyl ether.
Procedure using TFA:
-
Dissolve the N-BOC protected compound in dichloromethane.
-
Add trifluoroacetic acid (TFA) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Dry the organic layer, filter, and concentrate to obtain the deprotected amine.
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks relevant to the application of this compound in drug discovery.
Caption: Synthetic workflow for drug candidate synthesis.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Caption: The logical flow of drug discovery.
References
Application Notes: N-BOC-4-bromo-3-methylaniline as a Key Intermediate for Novel Therapeutics
Introduction
N-tert-butoxycarbonyl-4-bromo-3-methylaniline, commonly referred to as N-BOC-4-bromo-3-methylaniline, is a highly versatile synthetic intermediate crucial in the field of medicinal chemistry and drug discovery. Its structure incorporates two key reactive sites: an aryl bromide and a BOC-protected amine. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the formation of complex carbon-carbon and carbon-nitrogen bonds.[1] The tert-butoxycarbonyl (BOC) protecting group shields the amine's nucleophilicity, preventing unwanted side reactions and allowing for selective transformations at other parts of the molecule.[2] This dual functionality makes it an invaluable building block for constructing the core structures of a wide range of pharmacologically active compounds, from kinase inhibitors for inflammatory diseases to novel antibacterial agents.[3][4]
Application 1: Synthesis of p38 MAP Kinase Inhibitors
Background: The p38 mitogen-activated protein (MAP) kinase is a serine/threonine kinase that plays a central role in cellular signaling cascades, particularly those involved in inflammatory responses.[5] It regulates the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Consequently, inhibiting the p38 MAP kinase pathway is a promising therapeutic strategy for a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.[5] Aryl-substituted heterocyclic compounds, often synthesized from aniline derivatives, are a prominent class of p38 MAP kinase inhibitors.[6][7]
Synthetic Strategy: this compound serves as an ideal starting point for the synthesis of p38 MAP kinase inhibitors. A common strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce a substituted aryl or heteroaryl moiety at the 4-position, followed by deprotection of the BOC group and subsequent elaboration of the aniline nitrogen to complete the pharmacophore. The methyl group at the 3-position can provide advantageous steric and electronic properties for kinase binding.
p38 MAP Kinase Signaling Pathway: The diagram below illustrates the signaling cascade leading to an inflammatory response. The synthesized inhibitors act by binding to the ATP pocket of p38α, preventing its phosphorylation of downstream targets and thereby blocking the production of inflammatory cytokines.[7]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol provides a general guideline for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9] Conditions should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or CataXCium A Pd G3 (2 mol%))[10][11]
-
Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or 2-MeTHF)[8]
-
Schlenk flask or reaction vial, magnetic stir bar, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid/ester, the base, and the palladium catalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the starting aniline.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-BOC-4-aryl-3-methylaniline.
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | ortho-Bromoaniline | Benzylboronic ester | CataXCium A Pd G3 (2) | K₃PO₄ (3) | 2-MeTHF | 80 | 95 | [11] |
| 2 | 4-Bromo-2-methylaniline | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.4) | Toluene/H₂O | 90 | Moderate | [10] |
| 3 | 3-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ (2) | Et₃N (4) | Water (Micellar) | 100 | 95 |[12] |
Table 2: Biological Activity of Representative p38 MAP Kinase Inhibitors.
| Compound | Scaffold | p38α IC₅₀ (µM) | Reference |
|---|---|---|---|
| SB203580 | Pyridinylimidazole | 0.3 | [7] |
| Compound 3b | 1,2,4-Oxadiazol-5-one | 0.45 | [7] |
| BIRB 796 | Diaryl urea | <0.001 (pM affinity) |
| AA6 | Imidazole derivative | 0.404 |[13] |
Application 2: Synthesis of Novel Antibacterial Agents
Background: The rise of extensively drug-resistant (XDR) bacterial strains, such as Salmonella Typhi, presents a significant global health threat, necessitating the urgent development of new antibacterial therapeutics.[14] Pyrazine carboxamides are a class of compounds that have demonstrated promising antimicrobial activity.[14]
Synthetic Strategy: this compound can be utilized in a multi-step synthesis to produce novel pyrazine-based antibacterial agents. The synthesis begins with the acylation of 4-bromo-3-methylaniline (obtained from deprotection of the N-BOC precursor) with pyrazine-2-carbonyl chloride. The resulting amide then undergoes a Suzuki-Miyaura coupling reaction to introduce various aryl groups, allowing for the creation of a library of compounds for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 2: Synthesis of N-(4-aryl-3-methylphenyl)pyrazine-2-carboxamide Derivatives via Suzuki Coupling
This protocol is adapted from the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives.[14]
Materials:
-
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.4 equiv)
-
Anhydrous Toluene and Water (4:1 ratio)
-
Round-bottom flask, condenser, magnetic stir bar
Procedure:
-
Reaction Setup: To a round-bottom flask, add N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, the respective arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Solvent Addition: Add the toluene and water solvent mixture.
-
Reaction: Fit the flask with a condenser and heat the mixture at 90 °C with stirring.
-
Monitoring: Monitor the reaction for completion using TLC (e.g., 30% ethyl acetate in hexanes).
-
Work-up: After completion, cool the reaction mixture and extract it with ethyl acetate.
-
Purification: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue using column chromatography to obtain the final product.
Data Presentation
Table 3: Yield and Biological Activity of Synthesized Pyrazine Carboxamide Derivatives. [14]
| Compound | R-Group (at 4-position) | Yield (%) | Antibacterial MIC (mg/mL) vs. XDR S. Typhi | Alkaline Phosphatase IC₅₀ (µM) |
|---|---|---|---|---|
| 5a | Phenyl | 85 | 12.5 | 10.45 ± 0.15 |
| 5b | 4-Methylphenyl | 75 | 12.5 | 7.31 ± 0.08 |
| 5c | 4-Methoxyphenyl | 70 | 25 | 2.54 ± 0.03 |
| 5d | 4-Chlorophenyl | 60 | 6.25 | 1.47 ± 0.02 |
This compound is a strategic and valuable building block for the synthesis of novel therapeutics. Its well-defined points of reactivity allow for controlled, sequential modifications using powerful synthetic methods like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The applications detailed herein, from the development of p38 MAP kinase inhibitors for inflammatory diseases to the creation of novel pyrazine-based antibacterial agents, underscore its importance. By providing a reliable scaffold for introducing molecular diversity, this compound facilitates the exploration of structure-activity relationships and accelerates the drug discovery pipeline for a wide range of therapeutic targets.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. SYNTHESIS OF P38 MAP KINASE INHIBITOR ANALOGUES COMPOUNDS AND QUINOXALINONE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. boa.unimib.it [boa.unimib.it]
- 13. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Functionalization of N-BOC-4-bromo-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of tert-butyl (4-bromo-3-methylphenyl)carbamate (N-BOC-4-bromo-3-methylaniline) at the bromine position. This versatile building block is of significant interest in medicinal chemistry and materials science, and its derivatization via modern cross-coupling reactions opens avenues to a wide array of novel compounds. The protocols outlined herein cover key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, as well as cyanation.
Introduction
This compound serves as a valuable starting material due to the presence of a bromine atom, which is amenable to a variety of cross-coupling reactions, and a Boc-protected aniline, which allows for subsequent modifications. The strategic functionalization of this scaffold is a key step in the synthesis of numerous biologically active molecules and functional materials. This guide provides a comparative analysis of the reactivity of this compound in several of the most powerful and versatile cross-coupling reactions.
General Workflow for Cross-Coupling Reactions
The functionalization of this compound typically follows a general workflow involving the setup of the reaction under an inert atmosphere, followed by the reaction itself, workup, and purification of the desired product.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with N-BOC-4-bromo-3-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction of N-BOC-4-bromo-3-methylaniline.
Troubleshooting Guides
This section addresses common issues encountered during the Suzuki coupling of this compound, offering systematic approaches to identify and resolve them.
Problem 1: Low or No Product Yield
Low or no yield is a frequent challenge, often stemming from the steric hindrance and electronic properties of the this compound substrate. The bulky tert-butoxycarbonyl (BOC) protecting group and the adjacent methyl group can impede the catalytic cycle.
Possible Causes and Solutions:
-
Inactive Catalyst or Inefficient Ligand: Standard catalysts like Pd(PPh₃)₄ may not be effective for this sterically hindered substrate.
-
Suboptimal Base: The choice of base is critical for the transmetalation step and can significantly impact the yield.
-
Inappropriate Solvent System: Poor solubility of reactants or catalyst deactivation can result from an unsuitable solvent.
-
Presence of Oxygen: The Pd(0) active catalyst is sensitive to oxygen, leading to deactivation and side reactions.
-
Low Reaction Temperature: Insufficient thermal energy may not overcome the activation barrier for this challenging coupling.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low yields in the Suzuki coupling of this compound.
Table 1: Effect of Reaction Parameters on Yield for Sterically Hindered Bromoanilines (Illustrative Data)
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 24 | < 20 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 18 | 65 |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 16 | 85 |
| CataCXium A Palladacycle (2) | - | Cs₂CO₃ (2) | 2-MeTHF/H₂O (10:1) | 80 | 12 | > 90 |
Note: The data in this table is compiled from reactions with substrates similar to this compound and serves as a guide for optimization.
Problem 2: Formation of Significant Side Products
Common side reactions include the homocoupling of the boronic acid and protodeboronation (replacement of the boronic acid group with a hydrogen atom).
Possible Causes and Solutions:
-
Homocoupling: Primarily caused by the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules.[1]
-
Solution: Ensure all solvents are rigorously degassed, and the reaction is performed under a positive pressure of an inert gas (Argon or Nitrogen).
-
-
Protodeboronation: The boronic acid can be unstable, particularly in the presence of aqueous bases, leading to its decomposition.[1]
-
Solution: Use a more stable boronic ester (e.g., pinacol ester) or an aryltrifluoroborate salt. Minimizing the amount of water or using anhydrous conditions with a suitable base can also be beneficial.
-
Experimental Protocols
Standard Protocol (Starting Point)
This protocol provides a general starting point for the Suzuki coupling of this compound.
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Optimized Protocol for Hindered Substrates
This protocol incorporates best practices for challenging Suzuki couplings.[2][3]
-
Reaction Setup: In a glovebox or on a Schlenk line, add this compound (1.0 equiv.), the arylboronic acid pinacol ester (1.5 equiv.), finely powdered potassium phosphate (K₃PO₄, 3.0 equiv.), and a palladium pre-catalyst with a bulky phosphine ligand (e.g., XPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Ensure the reaction vessel is under a strict inert atmosphere.
-
Solvent Addition: Add degassed 2-methyltetrahydrofuran (2-MeTHF) and a minimal amount of degassed water (e.g., a 20:1 solvent ratio) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same procedure as the standard protocol.
Frequently Asked Questions (FAQs)
Q1: Which catalyst/ligand system is best for the Suzuki coupling of this compound?
A1: For sterically hindered substrates like this compound, catalyst systems with bulky, electron-rich phosphine ligands are generally superior to those with simpler ligands like triphenylphosphine.[4] Buchwald-type ligands such as SPhos, XPhos, and RuPhos, often used with Pd(OAc)₂ or Pd₂(dba)₃, are excellent choices.[5] Pre-formed palladacycle catalysts incorporating these ligands can also offer high activity and stability.[3]
Q2: What is the optimal base and solvent for this reaction?
A2: The optimal base and solvent are often interdependent. A common and effective combination is a moderately strong inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in a solvent system of dioxane/water or THF/water.[6][7] For particularly challenging couplings, using 2-MeTHF as the solvent has been shown to improve yields.[3]
Q3: How can I minimize the formation of homocoupling byproducts?
A3: Homocoupling of the boronic acid is typically caused by the presence of oxygen. To minimize this, it is crucial to rigorously degas all solvents and the reaction mixture before heating.[1] This can be achieved by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintaining a positive pressure of inert gas throughout the reaction is also essential.
Q4: My reaction stalls before completion. What should I do?
A4: Stalling can be due to catalyst deactivation or poor solubility. First, ensure your reagents and solvents are pure and anhydrous (except for the deliberate addition of water). If the issue persists, consider increasing the reaction temperature in 10 °C increments. A switch to a more robust catalyst system, such as a palladacycle with a bulky ligand, may be necessary.[8] Increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can also help drive the reaction to completion.
Q5: Is it necessary to protect the aniline nitrogen with a BOC group?
A5: While Suzuki couplings on unprotected anilines are possible, the BOC group serves two important functions.[3] It increases the solubility of the starting material in organic solvents and can modulate the electronic properties of the aryl bromide. For many applications, particularly in multi-step syntheses, the BOC protecting group is beneficial for achieving clean and high-yielding reactions.
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03486H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of N-BOC-4-bromo-3-methylaniline
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-BOC-4-bromo-3-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-BOC protection of 4-bromo-3-methylaniline?
The primary side reactions encountered during this synthesis are the formation of a di-BOC protected product and urea byproducts. Sterically hindered amines, such as 4-bromo-3-methylaniline with a methyl group ortho to the amine, are particularly prone to urea formation through an isocyanate intermediate, especially at elevated temperatures.[]
Q2: How can the formation of the di-BOC derivative be minimized?
To reduce the formation of the N,N-di-BOC derivative, it is crucial to control the stoichiometry of the reagents. Using a modest excess of di-tert-butyl dicarbonate (Boc₂O), typically between 1.1 and 1.2 equivalents, is recommended. Additionally, monitoring the reaction progress closely via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stopping the reaction once the starting aniline is consumed can prevent over-reaction.
Q3: What reaction conditions favor the formation of urea byproduct, and how can this be avoided?
Urea formation is more prevalent at higher reaction temperatures.[] Conducting the reaction at ambient temperature or below (0 °C) can significantly minimize the formation of this byproduct. The choice of base can also play a role; using a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is generally preferred over more nucleophilic alternatives.
Q4: My reaction is sluggish. What can I do to improve the reaction rate?
While anilines are generally less nucleophilic than aliphatic amines, the reaction should proceed at a reasonable rate. If the reaction is slow, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can be considered. However, be aware that DMAP can also increase the likelihood of di-BOC formation. Use it judiciously and at low temperatures.
Q5: I am having trouble removing unreacted Boc-anhydride during workup. What is the best method for its removal?
Excess Boc-anhydride can sometimes be challenging to remove. A common method is to quench the reaction with a nucleophilic amine, such as N,N-dimethylethylenediamine, which reacts with the remaining Boc-anhydride to form a water-soluble derivative that can be easily washed away during the aqueous workup. Alternatively, purification by column chromatography is effective.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | Ensure the use of high-purity starting materials. Extend the reaction time and monitor progress by TLC or LC-MS. Consider the addition of a catalytic amount of DMAP. |
| Product loss during workup or purification. | Optimize the extraction and purification steps. Ensure the pH of the aqueous layer is appropriate to prevent loss of the product. | |
| Presence of a Major Side Product with a Higher Rf on TLC | Formation of the di-BOC protected aniline. | Use a controlled amount of Boc₂O (1.1-1.2 equivalents). Avoid excessive reaction times and the use of excess DMAP. |
| Presence of a Polar Impurity | Formation of urea byproduct. | Run the reaction at room temperature or 0 °C. Avoid high temperatures. |
| Inconsistent Results | Variability in the quality of reagents or solvents. | Use freshly distilled solvents and high-purity reagents. Ensure anhydrous conditions if the reaction is sensitive to moisture. |
Experimental Protocols
Synthesis of 4-bromo-3-methylaniline (Starting Material)
A general procedure for the synthesis of 4-bromo-3-methylaniline involves the reduction of a nitrated precursor. For instance, 1-bromo-2-methyl-4-nitrobenzene can be reduced using a catalyst such as Raney nickel under a hydrogen atmosphere.[2]
Procedure:
-
To a suspension of 1-bromo-2-methyl-4-nitrobenzene (1.0 eq) in methanol, add activated Raney nickel (a catalytic amount).[2]
-
Stir the mixture under a hydrogen atmosphere (e.g., 30 psi) for several hours.[2]
-
Monitor the reaction by TLC until the starting material is consumed.[2]
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.[2]
-
Remove the solvent under reduced pressure to obtain the crude 4-bromo-3-methylaniline, which can be used directly or purified further.[2]
Synthesis of this compound
The following is a general protocol for the N-BOC protection of anilines, which can be adapted for 4-bromo-3-methylaniline.
Procedure:
-
Dissolve 4-bromo-3-methylaniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add a base, for example, triethylamine (TEA, 1.2 eq).
-
To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) portion-wise or as a solution in the same solvent.[3]
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizing Reaction Pathways
Workflow for this compound Synthesis
Caption: General workflow for the synthesis of this compound.
Potential Side Reaction Pathways
Caption: Formation of common side products in the N-BOC protection of anilines.
References
Technical Support Center: Purification of N-BOC-4-bromo-3-methylaniline
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of N-BOC-4-bromo-3-methylaniline by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
Problem 1: Poor Separation of the Desired Product from Impurities
Possible Causes:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities.
-
Column Overload: Loading too much crude material onto the column can lead to broad, overlapping peaks.
-
Presence of Isomeric Impurities: Impurities with very similar polarity to the product can be difficult to resolve.
Solutions:
-
Optimize the Mobile Phase:
-
Systematically test different solvent systems using Thin Layer Chromatography (TLC) before running the column. A common starting point for similar compounds is a mixture of hexanes and ethyl acetate.[1]
-
Aim for an Rf value of approximately 0.2-0.3 for this compound on TLC to ensure good separation on the column.[2]
-
If separation is still poor, consider using a different solvent system, such as dichloromethane/hexanes or toluene/ethyl acetate.
-
-
Reduce Sample Load: A general guideline is to use a silica gel to crude product ratio of at least 50:1 by mass.[2]
-
Employ Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can help to better separate compounds with close Rf values.
Problem 2: Product Tailing or Streaking on the Column
Possible Cause:
-
Interaction with Acidic Silica Gel: The lone pair of electrons on the nitrogen atom of the aniline derivative can interact with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and potential degradation.[2]
Solution:
-
Use a Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA), to the eluent.[2] Typically, a concentration of 0.1-1% (v/v) TEA is sufficient to neutralize the acidic sites on the silica gel and improve peak shape.
Problem 3: Low or No Recovery of the Product
Possible Causes:
-
Compound Decomposition on Silica Gel: The acidic nature of silica gel can cause the acid-labile N-BOC protecting group to be partially or fully cleaved.[3]
-
Irreversible Adsorption: The compound may be too polar for the chosen solvent system and could be irreversibly adsorbed onto the silica gel.
Solutions:
-
Deactivate the Silica Gel:
-
In addition to adding TEA to the eluent, you can pre-treat the silica gel. This can be done by washing the silica gel with a solvent mixture containing a small percentage of TEA before packing the column.
-
-
Use an Alternative Stationary Phase: If decomposition or irreversible binding is a significant issue, consider using a less acidic stationary phase, such as neutral alumina.[2]
-
Increase Eluent Polarity: If the compound is not eluting, gradually increase the polarity of the mobile phase.
Problem 4: Presence of Unexpected Impurities in the "Pure" Fractions
Possible Causes:
-
Co-elution: An impurity may have a very similar Rf value to the product in the chosen solvent system.
-
On-column Reaction/Degradation: The product may be degrading during the chromatography process.
-
Thermal Decomposition of the BOC group: The N-BOC group can be thermally labile.[3]
Solutions:
-
Re-evaluate the Solvent System: Analyze the collected fractions by TLC using a different solvent system to check for hidden impurities.
-
Minimize Time on the Column: Run the chromatography as efficiently as possible to reduce the time the compound is in contact with the silica gel.
-
Avoid Heat During Solvent Removal: When removing the solvent from the purified fractions using a rotary evaporator, use a low bath temperature (e.g., < 40°C) to prevent thermal degradation of the BOC group.[3]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A common starting point is a mixture of n-hexane and ethyl acetate. Based on protocols for the un-protected aniline, a low polarity mixture such as 5:1 n-hexane/ethyl acetate could be a good initial system to test on TLC.[1] The polarity can then be adjusted to achieve the desired Rf value.
Q2: What are the likely impurities in my crude this compound sample?
A2: Common impurities may include:
-
Unreacted 4-bromo-3-methylaniline.[4]
-
Excess di-tert-butyl dicarbonate ((Boc)₂O) and its byproducts.
-
Di-BOC protected aniline (where the BOC group has reacted twice).
-
Small amounts of the de-BOC protected product if the reaction mixture was exposed to acidic conditions.
Q3: How can I visualize this compound on a TLC plate?
A3: this compound is a UV-active compound due to its aromatic ring, so it can be visualized under a UV lamp (254 nm). Staining with a potassium permanganate solution can also be an effective method.
Q4: Is it necessary to add triethylamine (TEA) to the eluent?
A4: While not always strictly necessary, adding a small amount of TEA (0.1-1%) is highly recommended to prevent peak tailing and potential product degradation on the acidic silica gel.[2]
Q5: My purified product is a colored oil, but it should be a solid. What should I do?
A5: The color may be due to trace oxidized impurities. Passing the material through a short plug of silica gel with a non-polar eluent might remove the color.[2] If the product is an oil due to residual solvent, ensure all solvent has been removed under high vacuum. The melting point of the unprotected 4-bromo-3-methylaniline is 80-82 °C. The BOC-protected version is expected to have a different melting point, but should be a solid at room temperature.
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Analysis
-
Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system (e.g., start with 10:1 hexanes/ethyl acetate).
-
Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp and/or by staining.
-
Optimization: Adjust the solvent system polarity to achieve an Rf value of ~0.2-0.3 for the desired product.
Protocol 2: Column Chromatography Purification
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the chromatography column and allow the silica to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the optimized mobile phase, starting with a lower polarity than what gives the final desired Rf if using a gradient.
-
Apply gentle positive pressure to maintain a steady flow rate.
-
-
Fraction Collection and Analysis:
-
Collect fractions in an orderly manner (e.g., in test tubes).
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator at a low temperature (<40°C).
-
Place the resulting product under high vacuum to remove any residual solvent.
-
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for most applications. |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate | Start with a low polarity (e.g., 10:1) and adjust based on TLC. |
| Mobile Phase Modifier | 0.1 - 1% Triethylamine (TEA) | Recommended to prevent peak tailing.[2] |
| Target Rf Value | 0.2 - 0.3 | For optimal separation on the column.[2] |
| Silica to Crude Ratio | 50:1 to 100:1 (by mass) | Use a higher ratio for difficult separations.[2] |
| Solvent Removal Temp. | < 40°C | To prevent thermal degradation of the BOC group.[3] |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: N-Boc-4-bromo-3-methylaniline Synthesis
Welcome to the technical support center for the synthesis of N-Boc-4-bromo-3-methylaniline. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this Boc-protection reaction.
Frequently Asked Questions (FAQs)
Q1: My reaction shows no conversion to the product, and I only recover the starting material (4-bromo-3-methylaniline). What are the likely causes?
A1: This is a common issue that can stem from several factors:
-
Reagent Quality: The di-tert-butyl dicarbonate ((Boc)₂O) may have degraded due to improper storage. It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.
-
Insufficient Nucleophilicity: Anilines, particularly those with electron-withdrawing groups, can be poor nucleophiles.[1] The bromo-substituent on your starting material decreases the nucleophilicity of the amine.
-
Inappropriate Solvent or Base: The choice of solvent and base is crucial. The reaction may be slow or not proceed at all if the conditions are not optimal.[2]
-
Low Temperature: The reaction may require moderate heating to proceed at a reasonable rate.[2]
Q2: My reaction is very slow, taking much longer than expected. How can I speed it up?
A2: Slow reaction rates are often observed with less nucleophilic anilines.[3] Consider the following adjustments:
-
Increase Temperature: Gently heating the reaction mixture to around 40-50°C can significantly increase the rate.[2]
-
Add a Catalyst: A catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction. However, use it judiciously as it can also promote side reactions.
-
Solvent Choice: Using an alcohol like methanol can help stabilize the transition state through hydrogen bonding and increase the reaction rate.[3]
Q3: I'm observing a significant amount of a non-polar byproduct in my TLC analysis. What could it be?
A3: A common non-polar byproduct is the di-Boc protected aniline. This occurs when the initially formed product reacts with another equivalent of (Boc)₂O. This is more likely if a large excess of (Boc)₂O is used or if the reaction is run for an extended period, especially in the presence of a strong base.
Q4: How do I effectively remove unreacted (Boc)₂O and other byproducts during workup?
A4: Unreacted (Boc)₂O can be quenched and removed by:
-
Aqueous Workup: Washing the organic layer with an aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) can help hydrolyze the remaining (Boc)₂O.
-
Amine Scavengers: For more stubborn cases, using a polymer-supported amine scavenger can effectively remove excess (Boc)₂O.[1]
-
Chromatography: Purification by column chromatography is often necessary to obtain a highly pure product.[4]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems during the synthesis.
Problem 1: Low or No Product Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Degraded (Boc)₂O | Check the appearance of the (Boc)₂O. It should be a low-melting solid or a clear, colorless liquid. If it appears cloudy or has solidified in a way that suggests moisture contamination, it may be degraded. | Use a fresh bottle of (Boc)₂O. |
| Poorly Nucleophilic Substrate | The reaction is known to be slow with electron-poor anilines.[1] | Increase the reaction temperature to 40-50°C. Consider adding a catalytic amount of DMAP. |
| Incorrect Solvent | The starting material may not be fully soluble, or the solvent may not be suitable for the reaction. | Ensure the starting material is fully dissolved. Tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM) are common choices.[2] |
| Inactive Base | The base may be old or of poor quality. | Use a fresh, high-quality base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). |
Problem 2: Formation of Multiple Products
| Potential Cause | Diagnostic Check | Recommended Solution |
| Di-Boc Protection | A less polar spot on the TLC compared to the desired product. This can be confirmed by LC-MS. | Reduce the equivalents of (Boc)₂O to 1.05-1.1 equivalents. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Urea Formation | Formation of a very polar, insoluble byproduct. | This can occur if the (Boc)₂O degrades to form isocyanate, which then reacts with the aniline. Ensure (Boc)₂O is of high quality. |
Experimental Protocols & Data
Standard Protocol for this compound Synthesis
This protocol is a general guideline and may require optimization.
Materials:
-
4-bromo-3-methylaniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-bromo-3-methylaniline (1.0 eq) in anhydrous DCM or THF (approximately 0.2 M concentration).
-
Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours at room temperature. Gentle heating to 40°C can be applied if the reaction is slow.[2]
-
Once the reaction is complete, quench by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[4]
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| (Boc)₂O Equivalents | 1.05 - 1.5 | Using a larger excess can lead to di-Boc formation. |
| Base Equivalents | 1.1 - 2.0 | A non-nucleophilic base like Et₃N or DIPEA is preferred. |
| Temperature | 20 - 50 °C | Higher temperatures increase the rate but may also promote side reactions.[2] |
| Reaction Time | 2 - 24 hours | Highly dependent on substrate, temperature, and catalyst. |
Visualizations
Reaction Pathway
Caption: General reaction scheme for the Boc protection of 4-bromo-3-methylaniline.
Experimental Workflow
Caption: Standard experimental workflow for synthesis and purification.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low-yield reactions.
References
Technical Support Center: Synthesis of N-BOC-4-bromo-3-methylaniline
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of N-BOC-4-bromo-3-methylaniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the N-BOC protection of 4-bromo-3-methylaniline?
A1: The most common method involves the reaction of 4-bromo-3-methylaniline with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[1][2] Common bases include triethylamine (TEA), sodium bicarbonate (NaHCO₃), or 4-dimethylaminopyridine (DMAP).[3][4] The reaction is typically carried out in a suitable organic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[1][5]
Q2: Why is my reaction yield consistently low?
A2: Low yields in the N-BOC protection of anilines like 4-bromo-3-methylaniline can be attributed to several factors. Anilines are generally less nucleophilic than aliphatic amines, which can lead to slower reaction rates. Incomplete reactions may result from insufficient reaction time, suboptimal temperature, or an ineffective base.[6] It is also crucial to ensure the purity of the starting materials and the anhydrous nature of the reaction conditions if using a non-aqueous solvent.
Q3: What are the common side products in this reaction?
A3: The primary side product is often the N,N-di-BOC derivative, where two BOC groups are attached to the nitrogen atom. In some base-catalyzed reactions, the formation of isocyanate and urea byproducts can also occur.[7][8]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6] This will allow you to determine when the starting material has been consumed and to check for the formation of the desired product and any major side products.
Q5: What is the best method for purifying the final product?
A5: Purification of this compound can typically be achieved by flash column chromatography on silica gel.[7] Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.[9] An aqueous workup is generally recommended to remove the base and other water-soluble impurities before chromatographic purification.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive Reagents: (Boc)₂O can degrade over time, especially if exposed to moisture. | Use a fresh bottle of (Boc)₂O or test the activity of the current batch on a more reactive amine. |
| Poor Nucleophilicity of the Aniline: 4-bromo-3-methylaniline is a relatively weak nucleophile. | Consider using a catalyst such as DMAP to activate the (Boc)₂O.[5] Alternatively, increasing the reaction temperature or extending the reaction time may improve conversion.[6] | |
| Ineffective Base: The chosen base may be too weak to deprotonate the aniline effectively after the initial attack on (Boc)₂O. | Use a stronger base like triethylamine (TEA) or consider using a catalytic amount of a more potent base like DMAP.[1][6] Ensure the base is of high purity. | |
| Formation of Side Products | Di-BOC Formation: Using a large excess of (Boc)₂O and a strong base can promote the formation of the di-BOC adduct. | Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of (Boc)₂O. Monitor the reaction closely by TLC to avoid prolonged reaction times after the starting material is consumed. |
| Isocyanate/Urea Formation: These can arise from the decomposition of (Boc)₂O, particularly at higher temperatures. | Maintain a moderate reaction temperature. If heating is necessary, do so gently and monitor the reaction for the appearance of these byproducts. | |
| Difficult Purification | Co-elution of Product and (Boc)₂O: Excess (Boc)₂O can be difficult to separate from the product by chromatography. | After the reaction is complete, consider quenching with a nucleophilic amine scavenger resin, such as polymer-supported trisamine, to remove excess (Boc)₂O before workup. |
| Presence of Unreacted Starting Material: Incomplete reaction leads to contamination with 4-bromo-3-methylaniline. | An acidic wash (e.g., dilute HCl) during the aqueous workup can help remove the unreacted basic aniline.[10] |
Quantitative Data Summary
| Aniline Substrate | Reagents & Conditions | Yield (%) | Reference |
| Aniline | (Boc)₂O, Amberlite-IR 120, DCM, rt, 3 min | 95 | [11] |
| Aniline | (Boc)₂O, Amberlite-IR 120, neat, rt, <1 min | 99 | [11] |
| 4-Chloroaniline | (Boc)₂O, Amberlite-IR 120, neat, rt, 2 min | 98 | [11] |
| 4-Nitroaniline | (Boc)₂O, Amberlite-IR 120, neat, rt, 2 min | 96 | [11] |
| 3-Chloroaniline | (Boc)₂O, Water, rt, 4 hr | Not specified, but successful formation | [12] |
| Various Amines | (Boc)₂O, Water/Acetone, rt, 8-12 min | 85-98 | [7] |
Experimental Protocols
Protocol 1: General Procedure for N-BOC Protection of 4-bromo-3-methylaniline
This protocol is a general method adapted from standard procedures for the N-BOC protection of anilines.[1][2]
-
Reaction Setup: To a solution of 4-bromo-3-methylaniline (1.0 eq) in tetrahydrofuran (THF, 0.2 M) in a round-bottom flask, add triethylamine (TEA, 1.5 eq).
-
Addition of (Boc)₂O: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in THF dropwise to the stirred aniline solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.
Protocol 2: Catalyst-Free N-BOC Protection in an Aqueous System
This protocol is adapted from a greener, catalyst-free method.[7]
-
Reaction Setup: In a round-bottom flask, suspend 4-bromo-3-methylaniline (1.0 eq) in a 9.5:0.5 mixture of distilled water and acetone (to make a 0.1 M solution with respect to the aniline).
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the suspension and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting aniline is no longer visible (typically 1-4 hours).
-
Work-up and Isolation: Extract the reaction mixture with dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. jk-sci.com [jk-sci.com]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. gsconlinepress.com [gsconlinepress.com]
Technical Support Center: Purification of N-BOC-4-bromo-3-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-BOC-4-bromo-3-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities can be categorized as follows:
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Starting Material Related: Unreacted 4-bromo-3-methylaniline is a primary impurity. Isomeric bromo-methylanilines, if present in the starting material, will also carry through as their BOC-protected counterparts.
-
Process-Related (Side-Products): Di-tert-butyloxycarbonyl (di-BOC) protected 4-bromo-3-methylaniline can form, especially if an excess of BOC-anhydride and a strong base are used.
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Degradation Products: Anilines can be susceptible to air oxidation, which may lead to colored, higher molecular weight impurities.
-
Residual Solvents: Solvents used in the reaction and work-up (e.g., dichloromethane, ethyl acetate, hexanes) may be present in the crude product.[1]
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended:
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Thin-Layer Chromatography (TLC): An excellent initial technique to quickly assess the number of components in the crude product and to determine the appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for identifying the desired product and for detecting and quantifying impurities, including residual solvents.[1][2][3] The presence of unreacted starting material or di-BOC species can often be identified by comparing the integration of characteristic peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Helps in identifying unknown impurities by providing their molecular weights.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Product does not crystallize ("oils out"). | The solvent may be too nonpolar, or the product's melting point is below the solvent's boiling point. High levels of impurities can also inhibit crystallization. | Try adding a co-solvent to increase the polarity of the crystallization medium (e.g., a small amount of ethyl acetate to a hexane solution). Alternatively, cool the solution very slowly. If impurities are suspected, first attempt a quick filtration through a plug of silica gel. |
| Low recovery of purified product. | The chosen solvent may be too polar, leading to high solubility of the product even at low temperatures. The product may have been lost during transfers. | Select a less polar solvent system. Ensure the volume of solvent used is minimized to what is necessary to dissolve the product at an elevated temperature. Ensure all vessels are thoroughly scraped and rinsed. |
| Crystals are colored. | Colored impurities are trapped within the crystal lattice. | Consider treating the hot solution with activated charcoal before filtration and crystallization. A second recrystallization may be necessary. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the desired product from an impurity. | The polarity of the eluent is not optimal. Co-elution of isomeric impurities. Column overload. | Optimize the eluent system using TLC to achieve a target Rf value of 0.2-0.3 for the desired product.[4] A less polar solvent system will increase retention time and may improve separation.[4] For isomers, a different stationary phase like alumina or a very shallow gradient may be required.[4] Ensure the ratio of silica gel to crude material is at least 50:1. |
| Product is streaking or tailing on the column. | Strong interaction between the slightly basic aniline derivative and the acidic silanol groups on the silica gel.[4] | Add a small amount of triethylamine (TEA), typically 0.5-1%, to the eluent to neutralize the acidic sites on the silica gel.[4] |
| Product is not eluting from the column. | The eluent is too nonpolar. The product may have decomposed on the silica gel. | Gradually increase the polarity of the eluent. If decomposition is suspected, consider using a less acidic stationary phase like alumina or a deactivated silica gel. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline. The eluent composition should be optimized by TLC analysis first.
-
Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material (a silica gel to crude product ratio of 50:1 is recommended).
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Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[4]
-
-
Elution:
-
Begin elution with the optimized mobile phase (e.g., a gradient of 5% to 20% ethyl acetate in hexanes, containing 0.5% triethylamine).
-
Maintain a steady flow rate.
-
-
Fraction Collection and Analysis:
-
Collect fractions in an orderly manner.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Protocol 2: Purification by Recrystallization
This protocol is a general guideline. The ideal solvent or solvent system should be determined on a small scale first.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, heptane, ethanol, isopropanol, or mixtures like hexane/ethyl acetate). The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Data Presentation
Table 1: Typical TLC Data for Purification of this compound
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value |
| 4-bromo-3-methylaniline (Starting Material) | 80:20 | 0.5 |
| This compound (Product) | 80:20 | 0.3 |
| Di-BOC-4-bromo-3-methylaniline (Side-product) | 80:20 | 0.7 |
Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship between impurity types and their potential sources.
References
Technical Support Center: Deprotection of N-Boc-4-bromo-3-methylaniline
Welcome to the technical support center for challenges in the deprotection of N-Boc-4-bromo-3-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate common issues and optimize this crucial synthetic step. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to facilitate your work.
Troubleshooting Guide
This section addresses specific problems you may encounter during the deprotection of this compound, presented in a question-and-answer format.
Issue 1: Incomplete or Sluggish Deprotection
Question: My deprotection of this compound using standard acidic conditions (e.g., TFA in DCM or HCl in dioxane) is slow or stalls, leaving significant starting material. What are the potential causes and how can I drive the reaction to completion?
Answer: Several factors can contribute to incomplete deprotection:
-
Insufficient Acid Strength or Concentration: The electron-withdrawing effect of the bromine atom on the aniline ring can decrease the basicity of the carbamate oxygen, making it more difficult to protonate and cleave the Boc group.
-
Low Reaction Temperature: While some protocols recommend starting at 0 °C to control exotherms, this may not provide enough energy for efficient deprotection of this substrate.
-
Steric Hindrance: The methyl group ortho to the nitrogen and the bromo group para to it may introduce some steric bulk, although this is generally less of a factor for Boc deprotection.
Recommended Solutions:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in DCM (e.g., from 20% to 50%) or use a higher concentration of HCl in dioxane (e.g., 4M).[1]
-
Elevate Reaction Temperature: Allow the reaction to warm to room temperature. Gentle heating (e.g., to 40-50 °C) can be effective but should be monitored closely for side reactions.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration if necessary.
-
Consider Alternative Strong Acids: Reagents like methanesulfonic acid or p-toluenesulfonic acid can be effective alternatives.
Issue 2: Product Degradation or Side Reactions
Question: I am observing significant byproduct formation during the deprotection. What are the likely side reactions and how can I minimize them?
Answer: The deprotected product, 4-bromo-3-methylaniline, can be unstable in strong acidic conditions.[2] Key potential side reactions include:
-
Debromination: Loss of the bromine atom from the aromatic ring can occur under harsh acidic conditions, particularly with prolonged reaction times or elevated temperatures.
-
Re-alkylation/tert-Butylation: The tert-butyl cation generated during the deprotection is a reactive electrophile that can re-alkylate the aniline nitrogen or the aromatic ring.
-
Trifluoroacetylation: When using TFA, the deprotected amine can be acylated by trifluoroacetic anhydride (a common impurity in TFA) or by trifluoroacetyl trifluoroacetate, leading to the formation of a stable trifluoroacetamide byproduct.
Recommended Solutions:
-
Use Scavengers: The addition of a carbocation scavenger to the reaction mixture is highly recommended. Common scavengers include triethylsilane (TES), thioanisole, or anisole, which trap the tert-butyl cation and prevent it from reacting with your product.
-
Control Reaction Conditions: Use the mildest acidic conditions that afford complete deprotection in a reasonable timeframe. Avoid excessive heating and prolonged exposure to strong acid.
-
Purify TFA: If trifluoroacetylation is a persistent issue, consider using freshly opened or purified TFA.
-
Alternative Workup: For sensitive products, a non-aqueous workup or careful neutralization at low temperatures can minimize degradation.
Issue 3: Difficulty with Product Isolation and Purification
Question: After quenching the reaction and performing a standard aqueous workup, I am getting low yields or a complex mixture that is difficult to purify. What are some best practices for isolating 4-bromo-3-methylaniline?
Answer: The basicity of the aniline product means it will exist as a salt after acidic deprotection. The workup and purification strategy must account for this.
Recommended Solutions:
-
Formation of the Hydrochloride Salt: When using HCl in an organic solvent, the product will often precipitate as the hydrochloride salt. This can be isolated by filtration and washed with a non-polar solvent like diethyl ether or hexanes to remove organic impurities. The free amine can then be liberated by careful basification.
-
Careful Basification: During aqueous workup, basify the acidic solution slowly and at a low temperature (e.g., with an ice bath) using a saturated solution of a mild base like sodium bicarbonate or sodium carbonate. This will minimize potential degradation of the bromoaniline.
-
Extraction: After basification, promptly extract the free amine into an organic solvent like ethyl acetate or dichloromethane.
-
Chromatography: If necessary, purify the crude product by column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. The free amine is more polar than the N-Boc protected starting material and will have a lower Rf value on TLC.
Frequently Asked Questions (FAQs)
Q1: What are the best TLC conditions for monitoring the deprotection of this compound?
A1: A mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 v/v) is a good starting point for TLC analysis. The N-Boc protected starting material will be less polar (higher Rf) than the deprotected aniline product (lower Rf). Staining with ninhydrin can be used to specifically visualize the free amine product.
Q2: Are there milder, non-acidic methods for deprotecting this compound if my substrate is highly acid-sensitive?
A2: Yes, several milder alternatives to strong acids can be employed:
-
Oxalyl Chloride in Methanol: This method has been shown to be effective for the deprotection of N-Boc anilines, particularly those with electron-withdrawing groups like bromine. The reaction proceeds at room temperature and is often complete within a few hours.[3][4]
-
Thermal Deprotection: In some cases, heating the N-Boc protected compound in a suitable solvent can effect deprotection without the need for any reagents. This can be particularly useful for achieving selectivity in the presence of other acid-labile groups.
-
Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂) in a solvent like dichloromethane can also be used for Boc deprotection under non-protic conditions.
Q3: How can I confirm that my product is the desired 4-bromo-3-methylaniline and not an isomer?
A3: The structure of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The proton NMR spectrum should show characteristic signals for the aromatic protons with coupling patterns consistent with the 1,2,4-trisubstitution pattern, as well as a singlet for the methyl group and a broad singlet for the amine protons.
Data Presentation
The following tables summarize typical conditions for common N-Boc deprotection methods. Note that these are general guidelines and may require optimization for this compound.
Table 1: Acidic Deprotection Methods for N-Boc Anilines
| Reagent | Solvent | Typical Concentration | Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 °C to Room Temp | 30 min - 2 hours |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4M | Room Temp | 1 - 4 hours |
| Hydrogen Chloride (HCl) | Ethyl Acetate | 1M - 4M | Room Temp | 1 - 4 hours |
| p-Toluenesulfonic Acid (pTSA) | Methanol/DCM | 1.1 - 2 equivalents | Room Temp to 40°C | 2 - 12 hours |
Table 2: Milder/Alternative Deprotection Methods for N-Boc Anilines
| Reagent | Solvent | Typical Concentration | Temperature | Typical Reaction Time |
| Oxalyl Chloride | Methanol | 3 equivalents | Room Temp | 1 - 4 hours[3] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | 2 - 4 equivalents | Room Temp | 12 - 24 hours |
| None (Thermal) | Toluene or Dioxane | N/A | Reflux | 1 - 12 hours |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve this compound (1 equivalent) in DCM (approximately 0.1-0.2 M).
-
If desired, add a scavenger such as triethylsilane (1.1-1.5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the desired concentration (e.g., 25% v/v).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
For workup, dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude 4-bromo-3-methylaniline.
-
Purify by column chromatography if necessary.
Protocol 2: Deprotection using HCl in 1,4-Dioxane
-
To a stirred solution or suspension of this compound (1 equivalent) in a minimal amount of a suitable co-solvent (e.g., methanol, optional), add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product may precipitate as the hydrochloride salt. The solid can be collected by filtration and washed with diethyl ether.
-
To obtain the free amine, the hydrochloride salt can be suspended in water and basified with a saturated solution of sodium bicarbonate, followed by extraction with an organic solvent.
Protocol 3: Deprotection using Oxalyl Chloride in Methanol
-
In a dry round-bottom flask, dissolve this compound (1 equivalent) in methanol (approximately 0.1 M).[3]
-
Stir the solution at room temperature for 5 minutes.[3]
-
Carefully add oxalyl chloride (3 equivalents) dropwise to the solution. Note: The reaction can be exothermic.[3]
-
Stir the reaction mixture at room temperature for 1-4 hours.[3]
-
Monitor the reaction by TLC.[3]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic byproducts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify by column chromatography if necessary.
Visualizations
References
Technical Support Center: Large-Scale Synthesis of N-BOC-4-bromo-3-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of N-BOC-4-bromo-3-methylaniline.
Troubleshooting Guide
This guide addresses specific issues that may arise during the two key stages of the synthesis: the preparation of 4-bromo-3-methylaniline and its subsequent N-BOC protection.
Stage 1: Synthesis of 4-bromo-3-methylaniline
Issue 1: Low Yield or Incomplete Bromination of 3-methylaniline (m-toluidine)
| Possible Cause | Recommended Solution |
| Sub-optimal Brominating Agent | For large-scale synthesis, consider using a stable and easy-to-handle brominating agent. While liquid bromine can be used, solid reagents like N-Bromosuccinimide (NBS) or o-xylylene bis(triethylammonium tribromide) can offer better regioselectivity and handling. |
| Incorrect Reaction Temperature | Maintain the reaction temperature as specified in the protocol. For bromination with NBS, the reaction may require cooling to control exothermicity and prevent side reactions. |
| Poor Regioselectivity | The methyl and amino groups direct bromination to specific positions. To favor bromination at the para-position to the amino group, ensure the reaction conditions are optimized for kinetic control. Running the reaction at a lower temperature can sometimes improve selectivity. |
| Difficult Product Isolation | After the reaction, the product needs to be isolated from the reaction mixture and any remaining starting material. An acidic workup can be used to remove unreacted aniline. |
Issue 2: Incomplete Reduction of 2-bromo-5-nitrotoluene
| Possible Cause | Recommended Solution |
| Inactive Catalyst | If using catalytic hydrogenation (e.g., with Raney Nickel or Palladium on carbon), ensure the catalyst is active.[1] Use a fresh batch of catalyst or regenerate it according to standard procedures. |
| Insufficient Hydrogen Pressure | Maintain a constant and adequate hydrogen pressure throughout the reaction as specified in the protocol (e.g., 30 psi).[1] |
| Inadequate Reaction Time or Temperature | Ensure the reaction is allowed to proceed for the specified time. Gentle heating may be required to drive the reaction to completion, but this should be carefully controlled to avoid side reactions. |
Stage 2: N-BOC Protection of 4-bromo-3-methylaniline
Issue 3: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Poor Nucleophilicity of the Aniline | 4-bromo-3-methylaniline is an aniline with an electron-withdrawing bromine atom, which reduces the nucleophilicity of the amino group, potentially leading to a slow reaction with di-tert-butyl dicarbonate (Boc₂O). |
| Inefficient Reaction Conditions | Consider using an alcoholic solvent like methanol, which has been shown to enhance the rate of Boc protection of aromatic amines.[2] The reaction may also be accelerated by gentle heating, but this should be monitored to prevent degradation. |
| Insufficient Boc₂O | Use a slight excess of Boc₂O (e.g., 1.1-1.2 equivalents) to ensure the reaction goes to completion. |
Issue 4: Formation of Side Products (e.g., Urea Derivatives)
| Possible Cause | Recommended Solution |
| Use of DMAP as a Catalyst | 4-(Dimethylamino)pyridine (DMAP) is known to promote the formation of isocyanate intermediates from primary amines and Boc₂O, which can then react with the starting aniline to form urea byproducts.[3] |
| High Reaction Temperature | Elevated temperatures can sometimes favor the formation of side products. |
| Solution | Avoid using DMAP as a catalyst for this primary aniline.[3] A non-nucleophilic base like triethylamine (TEA) or running the reaction without a catalyst in a suitable solvent is preferred.[3] If heating is necessary, carefully optimize the temperature to maximize the yield of the desired product while minimizing side reactions. |
Issue 5: Difficult Purification of the Final Product
| Possible Cause | Recommended Solution |
| Removal of Excess Boc₂O | Excess Boc₂O and its byproducts can complicate purification. |
| Chromatography-Free Purification | On a large scale, chromatography is often undesirable. Consider a workup procedure that involves washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities and unreacted starting material. The product can then be crystallized from a suitable solvent system (e.g., hexane/ethyl acetate). |
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the large-scale synthesis of 4-bromo-3-methylaniline?
A1: Both 3-methylaniline (m-toluidine) and 2-bromo-5-nitrotoluene are viable starting materials. The choice depends on factors like cost, availability, and the desired purity of the intermediate. The reduction of 2-bromo-5-nitrotoluene can be very high-yielding (e.g., 99%).[1]
Q2: What are the key safety considerations for the bromination step?
A2: Bromine is a hazardous substance and requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Using a solid brominating agent like NBS can mitigate some of the risks associated with handling liquid bromine.
Q3: How can I monitor the progress of the N-BOC protection reaction?
A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., n-hexane/ethyl acetate: 5/1).[1] The disappearance of the starting aniline and the appearance of the less polar N-BOC protected product can be visualized.
Q4: Is it possible to perform the N-BOC protection without a catalyst?
A4: Yes, for many amines, the N-tert-butyloxycarbonylation can be performed in water without a catalyst, which can chemoselectively yield the N-Boc derivative without the formation of isocyanate or urea byproducts.[3] Given the reduced nucleophilicity of 4-bromo-3-methylaniline, this may require heating or longer reaction times.
Q5: What are the expected yields for the N-BOC protection step?
A5: With optimized conditions, the yield for the N-BOC protection of anilines is typically high.
Experimental Protocols
Protocol 1: Synthesis of 4-bromo-3-methylaniline from m-Toluidine
-
Reaction Setup: In a suitable reaction vessel, dissolve 3-methylaniline (1 mmol) in acetonitrile (5 mL).
-
Bromination: Add o-xylylene bis(triethylammonium tribromide) (0.5 mmol) to the solution and stir at room temperature.
-
Monitoring: Monitor the reaction by TLC (eluent: n-hexane/ethyl acetate: 5/1).
-
Workup: Once the reaction is complete, filter the mixture and transfer the filtrate to a separatory funnel. Extract with water (15 mL) and dichloromethane (20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.[1]
Protocol 2: N-BOC Protection of 4-bromo-3-methylaniline
-
Reaction Setup: Dissolve 4-bromo-3-methylaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add triethylamine (TEA) (1.1 - 1.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Boc Anhydride Addition: Slowly add a solution of Di-tert-butyl dicarbonate (1.1 - 1.2 eq) in the same solvent.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC.
-
Workup: Once complete, quench the reaction with water. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography if necessary.[3]
Visualizations
Caption: Overall experimental workflow for the two-stage synthesis of this compound.
Caption: Troubleshooting logic for low yield in the N-BOC protection step.
References
reaction monitoring techniques for N-BOC-4-bromo-3-methylaniline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the synthesis of N-BOC-4-bromo-3-methylaniline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the reaction monitoring process.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for monitoring the N-BOC protection of 4-bromo-3-methylaniline?
A1: The most common and effective techniques for monitoring this reaction are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC is often used for quick, qualitative checks of reaction progress, while HPLC and LC-MS provide more detailed quantitative analysis.
Q2: How do I choose the right monitoring technique for my experiment?
A2: The choice of technique depends on the specific requirements of your experiment.
-
TLC is ideal for rapid, real-time monitoring at the bench. It quickly shows the consumption of the starting material and the appearance of the product.
-
HPLC is well-suited for quantitative analysis, allowing you to determine the reaction conversion and purity of the product with high precision.
-
LC-MS is the most powerful technique, providing both separation and mass information. This is particularly useful for identifying byproducts and confirming the mass of the desired product.[1][2]
Q3: My TLC plate shows streaking for the starting material (4-bromo-3-methylaniline). How can I fix this?
A3: Primary amines like 4-bromo-3-methylaniline are known to streak on silica gel TLC plates. To mitigate this, you can add a small amount of a basic modifier, such as 0.5-1% triethylamine (Et3N), to your eluting solvent system. This will help to produce more defined spots.
Q4: I am not seeing the N-BOC protected product spot on my TLC plate, even after several hours. What could be the problem?
A4: There are several potential reasons for this. First, ensure that your visualization method is appropriate for the BOC-protected product. While the starting amine can be visualized with certain stains, the protected product may be less reactive. Using a potassium permanganate (KMnO4) stain or charring after staining can often reveal the product spot. Additionally, confirm that your reaction conditions are correct and that the reagents, particularly the di-tert-butyl dicarbonate ((Boc)2O), are fresh.
Q5: In my HPLC analysis, I see unexpected peaks. What could they be?
A5: Unexpected peaks in your HPLC chromatogram could be due to a number of factors, including impurities in the starting materials, side products from the reaction, or degradation of the product or starting material. If you have access to LC-MS, this would be the best tool to identify these unknown species by their mass-to-charge ratio.[2]
Troubleshooting Guides
TLC Monitoring Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No spots visible on the TLC plate. | Insufficiently concentrated sample spotted. | Concentrate the reaction mixture before spotting. |
| Incorrect visualization technique. | Use a combination of UV light and a chemical stain (e.g., potassium permanganate). | |
| Starting material and product spots are not well-separated. | The mobile phase is too polar or not polar enough. | Adjust the polarity of your mobile phase. Test different ratios of ethyl acetate and hexanes. |
| Spots are streaking. | The sample is too concentrated. | Dilute the sample before spotting on the TLC plate. |
| The analyte is interacting strongly with the silica gel (common for amines). | Add 0.5-1% triethylamine to your mobile phase. |
HPLC/LC-MS Monitoring Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting). | The column is overloaded. | Reduce the injection volume or dilute the sample. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase. For amine-containing compounds, a slightly basic mobile phase can sometimes improve peak shape. | |
| The column is degrading. | Replace the HPLC column. | |
| Variable retention times. | The temperature is fluctuating. | Use a column oven to maintain a constant temperature. |
| The mobile phase composition is inconsistent. | Ensure the mobile phase is well-mixed and degassed. | |
| Leaks in the HPLC system. | Check for any leaks in the pump and fittings. | |
| Unexpected peaks in the chromatogram. | Contamination from glassware or solvents. | Use clean glassware and high-purity solvents. |
| Formation of byproducts. | Use LC-MS to identify the mass of the unexpected peaks to help in their identification. |
Experimental Protocols
Protocol 1: TLC Monitoring of this compound Synthesis
Materials:
-
Silica gel TLC plates
-
Mobile Phase: 20% Ethyl Acetate in Hexanes (v/v) with 0.5% Triethylamine
-
Visualization: UV lamp (254 nm) and Potassium Permanganate (KMnO4) stain
Methodology:
-
Prepare the mobile phase by mixing 20 mL of ethyl acetate with 80 mL of hexanes and 0.5 mL of triethylamine.
-
Using a capillary tube, spot a small amount of the starting material (4-bromo-3-methylaniline) on the TLC plate as a reference.
-
At various time points during the reaction, take a small aliquot of the reaction mixture and spot it on the same TLC plate. It is also helpful to co-spot the reaction mixture with the starting material.
-
Place the TLC plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp. The starting material and product should be UV active.
-
Dip the plate in a potassium permanganate stain and gently heat with a heat gun to visualize the spots. The starting amine will likely show a more intense spot with the stain than the BOC-protected product.
-
Monitor the disappearance of the starting material spot and the appearance of the product spot to gauge the reaction's progress.
Protocol 2: HPLC Monitoring of this compound Synthesis
Instrumentation and Conditions:
| Parameter | Setting |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Methodology:
-
Sample Preparation: At desired time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction by diluting the aliquot in 1 mL of the mobile phase (initial conditions). Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Interpretation: Monitor the decrease in the peak area of the starting material (4-bromo-3-methylaniline) and the increase in the peak area of the product (this compound) over time to determine the reaction conversion.
Protocol 3: LC-MS Monitoring of this compound Synthesis
Instrumentation and Conditions:
| Parameter | Setting |
| LC Conditions | Use the same conditions as the HPLC method described above. |
| MS Detector | Electrospray Ionization (ESI) in positive ion mode. |
| Mass Range | Scan from m/z 100 to 500. |
| Selected Ion Monitoring (SIM) | Monitor for the m/z of 4-bromo-3-methylaniline ([M+H]+ ≈ 186/188) and this compound ([M+H]+ ≈ 286/288). |
Methodology:
-
Sample Preparation: Follow the same sample preparation procedure as for the HPLC analysis.
-
Analysis: Inject the sample onto the LC-MS system.
-
Data Interpretation: Use the extracted ion chromatograms (EICs) for the specific m/z values of the starting material and the product to monitor the reaction progress. The mass spectrometer will also provide mass data for any impurities or byproducts, aiding in their identification.
Quantitative Data Summary
The following table provides expected chromatographic data for the starting material and product. Note that these values are illustrative and may vary depending on the specific instrumentation and conditions used.
| Compound | Technique | Mobile Phase/Gradient | Expected Rf / Retention Time |
| 4-bromo-3-methylaniline | TLC | 20% EtOAc/Hexanes + 0.5% Et3N | ~0.4 |
| This compound | TLC | 20% EtOAc/Hexanes + 0.5% Et3N | ~0.6 |
| 4-bromo-3-methylaniline | HPLC | 40-95% Acetonitrile/Water + 0.1% Formic Acid | ~3.5 min |
| This compound | HPLC | 40-95% Acetonitrile/Water + 0.1% Formic Acid | ~7.8 min |
Visualizations
Caption: Workflow for monitoring the synthesis of this compound.
Caption: Troubleshooting decision tree for reaction monitoring.
References
Technical Support Center: Catalyst Selection for N-BOC-4-bromo-3-methylaniline Coupling Reactions
Welcome to the technical support center for catalyst selection in coupling reactions involving N-BOC-4-bromo-3-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for common palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed coupling reactions for this compound?
A1: this compound is a versatile building block commonly used in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions to form C-C and C-N bonds. The selection of the appropriate reaction depends on the desired final product.
Q2: How do the electronic and steric properties of this compound influence catalyst selection?
A2: The N-BOC group is an electron-donating group, which can facilitate the oxidative addition of the palladium catalyst to the C-Br bond. However, the bulky BOC group and the adjacent methyl group introduce steric hindrance around the bromine atom. This steric bulk often necessitates the use of catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbene (NHC) ligands to achieve efficient coupling.[1]
Q3: Why is my coupling reaction with this compound showing low or no yield?
A3: Low or no yield can be attributed to several factors:
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Inactive Catalyst: The palladium catalyst may be deactivated by oxygen.[2] Ensure all solvents and reagents are thoroughly degassed and the reaction is performed under an inert atmosphere (Argon or Nitrogen).[3]
-
Inappropriate Ligand: The chosen ligand may not be suitable for the sterically hindered substrate. Bulky and electron-rich ligands are often required.[1]
-
Incorrect Base: The strength and solubility of the base are critical.[2] For base-sensitive substrates, weaker bases might be necessary, though this can slow down the reaction.[2]
-
Low Reaction Temperature: Insufficient temperature can lead to slow reaction rates and incomplete conversion.[1]
-
Poor Reagent Quality: Impurities in the starting materials or solvents can poison the catalyst.[2]
Q4: I am observing significant dehalogenation (replacement of bromine with hydrogen) of my this compound. How can I minimize this side reaction?
A4: Dehalogenation is a common side reaction, particularly with electron-rich aryl bromides. To minimize it:
-
Ligand Choice: Use bulky, electron-rich ligands which can promote the desired reductive elimination over competing side reactions.
-
Base Selection: The choice of base can influence the extent of dehalogenation. Sometimes, using a weaker base can be beneficial.
-
Reaction Conditions: Ensure strictly anaerobic conditions, as water and oxygen can contribute to catalyst decomposition and promote dehalogenation.[4]
Q5: How can I prevent homocoupling of my coupling partner (e.g., boronic acid in Suzuki reactions)?
A5: Homocoupling is often caused by the presence of oxygen.[3]
-
Strict Oxygen Exclusion: Thoroughly degas all solvents and maintain a positive pressure of an inert gas.[3]
-
Controlled Stoichiometry: While a slight excess of the coupling partner is common, a large excess can favor homocoupling.[3]
-
Copper-Free Conditions (for Sonogashira): In Sonogashira couplings, using a copper-free protocol can prevent the homocoupling (Glaser coupling) of the terminal alkyne.[5]
Troubleshooting Guides
Troubleshooting Low Yield in Suzuki-Miyaura Coupling
| Observation | Potential Cause | Suggested Solution |
| Low or no conversion of starting material | Inactive catalyst system.[4] | Use a fresh palladium source and ligand. Consider using a more air-stable precatalyst. Ensure rigorous degassing of solvents.[3] |
| Inappropriate ligand for the sterically hindered substrate. | Switch to a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or tBu₃P.[1] | |
| Incorrect or weak base.[2] | Screen different bases like K₃PO₄ or Cs₂CO₃, which are often effective for challenging couplings.[1] | |
| Insufficient reaction temperature.[1] | Gradually increase the reaction temperature in 10-20 °C increments. | |
| Significant protodeboronation of the boronic acid | Presence of water in the reaction mixture.[3] | Use anhydrous solvents and ensure the base is thoroughly dried. Consider using boronic esters (e.g., pinacol esters) which can be more stable.[2] |
Troubleshooting Buchwald-Hartwig Amination
| Observation | Potential Cause | Suggested Solution |
| Low product yield | Catalyst inhibition by the amine substrate or product. | Use a higher catalyst loading or a more robust catalyst system. |
| Steric hindrance from the N-BOC and methyl groups. | Employ bulky, electron-rich phosphine ligands (e.g., Josiphos, Xantphos) or N-heterocyclic carbene (NHC) ligands. | |
| Inappropriate base. | Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often required. | |
| Formation of hydrodehalogenated side product | β-hydride elimination from the palladium-amido intermediate.[6] | The choice of ligand is crucial to favor reductive elimination. |
Data Presentation: Recommended Catalyst Systems
The following tables summarize recommended starting conditions for various coupling reactions with this compound based on literature for structurally similar substrates.
Table 1: Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100-110 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90-100 |
Table 2: Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu (1.5) | Toluene | 100 |
| Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 |
Table 3: Sonogashira Coupling (Copper-Free)
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ (5) | - | Et₃N (3) | DMF | 80 |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Acetonitrile | 100 |
Table 4: Heck Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100-120 |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (1.1) | 1,4-Dioxane | 100-120 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂), and the ligand (e.g., SPhos).
-
Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed solvent (e.g., toluene/water mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂), the ligand (e.g., BINAP), and the base (e.g., NaOt-Bu) to an oven-dried Schlenk tube.[7]
-
Add this compound and seal the tube.
-
Evacuate and backfill with the inert gas three times.[7]
-
Add the anhydrous solvent (e.g., toluene) followed by the amine coupling partner via syringe.[7]
-
Heat the mixture to the desired temperature (e.g., 100-110 °C) with stirring.[7]
-
Monitor the reaction by a suitable analytical technique.[7]
-
After completion, cool the mixture, dilute with a suitable solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by chromatography.
Visualizations
Caption: Catalyst selection workflow for this compound coupling.
Caption: Troubleshooting flowchart for low-yield coupling reactions.
References
solvent effects on N-BOC-4-bromo-3-methylaniline reactivity
Welcome to the technical support center for N-BOC-4-bromo-3-methylaniline. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has two primary points of reactivity. The aryl bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which allow for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The N-BOC protected amine can be deprotected under acidic conditions to yield the free aniline, which can then undergo a variety of reactions like acylation or further coupling.
Q2: My Suzuki-Miyaura coupling reaction with this compound is showing low conversion. What are the common causes?
A2: Low conversion in Suzuki-Miyaura coupling can stem from several factors. Key areas to investigate include:
-
Catalyst System: The choice of palladium precursor and ligand is critical. For electron-rich substrates, using bulky, electron-rich phosphine ligands can be beneficial.[2] Sometimes, the catalyst system chosen is simply not effective for the specific substrate.[3]
-
Solvent and Base Combination: The solvent and base play a significant role. While some Suzuki reactions are tolerant of many solvents, an optimal combination is often required.[4][5] For example, alcoholic or aqueous solvent mixtures can significantly improve yields in some cases.[6]
-
Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion. Conversely, excessive heat can cause catalyst decomposition.[2]
-
Reagent Quality: Ensure that your boronic acid is pure and has not degraded. Solvents must be anhydrous and properly degassed to prevent catalyst oxidation.[2]
Q3: I am observing significant de-bromination of my starting material as a side product. How can I minimize this?
A3: De-bromination (protodehalogenation) is a common side reaction where the bromine atom is replaced by hydrogen. This can be caused by:
-
Presence of Protic Impurities: Ensure all reagents and solvents are thoroughly anhydrous.[7]
-
Formation of Palladium Hydride Species: This can be influenced by the choice of base and solvent. A screen of different bases and anhydrous aprotic solvents may be necessary to find a combination that minimizes this pathway.[7]
-
Inefficient Catalysis: If the desired cross-coupling pathway is slow, side reactions like de-bromination can become more prominent. Optimizing the catalyst system for faster coupling can help.[8]
Q4: Which solvent is best for a Buchwald-Hartwig amination with this substrate?
A4: For Buchwald-Hartwig aminations of aryl bromides, relatively non-polar solvents are often preferred. Toluene has been shown to be an excellent choice, leading to high conversion rates.[9] 1,4-Dioxane is also a satisfactory solvent for these reactions.[9][10] In some cases, DMF can also be effective.[11] A solvent screen is always recommended to determine the optimal choice for your specific amine coupling partner.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields in the Suzuki-Miyaura coupling of this compound, consult the following troubleshooting guide.
| Symptom | Potential Cause | Suggested Solution | Citation |
| Low or No Conversion | Ineffective catalyst system. | Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). Consider a pre-formed palladacycle catalyst like CataCXium A. | [3] |
| Suboptimal solvent. | While some systems are solvent-independent, try switching to 2-MeTHF or a mixture like Dioxane/H₂O or an alcohol/water system (e.g., MeOH/H₂O). | [3][6] | |
| Inappropriate base. | The base is critical. Screen common bases like K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction. | [2][3] | |
| Product Decomposition | Reaction temperature is too high. | Try running the reaction at a lower temperature for a longer duration. For example, if running at 100 °C, try 80 °C. | [7] |
| Formation of Homocoupled Byproduct | High temperature or incorrect catalyst choice. | Lower the reaction temperature. A different ligand or palladium source may also favor the desired cross-coupling pathway over homocoupling. | [7] |
| Inconsistent Results | Variable quality of reagents or inconsistent inert atmosphere. | Use a stable, well-defined precatalyst. Ensure all solvents are anhydrous and thoroughly degassed. Use standard Schlenk or glovebox techniques. | [12] |
Low Yield in Buchwald-Hartwig Amination
For issues with C-N coupling reactions, refer to the table below.
| Symptom | Potential Cause | Suggested Solution | Citation |
| Low or No Conversion | Inappropriate ligand. | The choice of ligand is critical. Screen bulky, electron-rich phosphine ligands such as XPhos, t-BuXPhos, or BINAP. | [9][10] |
| Incorrect base/solvent combination. | Use a strong, non-nucleophilic base like NaOt-Bu, LiOt-Bu, or Cs₂CO₃. Toluene is often the solvent of choice, but 1,4-dioxane can also be effective. | [9] | |
| Catalyst deactivation. | The amine substrate or product can sometimes coordinate to the palladium center. Using a ligand with a wider bite angle (e.g., XantPhos) can sometimes prevent this. | [11] | |
| Hydrodehalogenation of Starting Material | Competitive side reaction. | This can occur with some first-generation catalysts, especially when attempting to couple primary amines. Using more advanced, sterically hindered ligands often minimizes this issue. | [10][13] |
Quantitative Data Summary
The following tables summarize representative data from studies on similar substrates to provide a starting point for reaction optimization.
Table 1: Effect of Solvent on Suzuki-Miyaura Coupling Yield of Aryl Bromides
| Entry | Solvent | Base | Catalyst System | Yield (%) | Citation |
| 1 | Dioxane/H₂O | Cs₂CO₃ | CataCXium A Palladacycle | 51 | [3] |
| 2 | EtOAc | Cs₂CO₃ | CataCXium A Palladacycle | Low | [3] |
| 3 | Toluene | Cs₂CO₃ | CataCXium A Palladacycle | Low | [3] |
| 4 | 2-MeTHF | Cs₂CO₃ | CataCXium A Palladacycle | 95 | [3] |
| 5 | Methanol | NaOH | Pd(II) complex | 78.9 | [6] |
| 6 | Methanol/H₂O (3:2) | NaOH | Pd(II) complex | 96.3 | [6] |
| 7 | DMF | K₃PO₄ | Pd(II) complex | 30.9 | [6] |
Table 2: Effect of Solvent on Buchwald-Hartwig Amination of Bromobenzene
| Entry | Amine Partner | Ligand | Base | Solvent | Conversion (%) | Citation |
| 1 | Carbazole | TrixiePhos | t-BuOLi | Toluene | >95 | [9] |
| 2 | Diphenylamine | XPhos | t-BuONa | Toluene | >95 | [9] |
| 3 | Phenoxazine | XPhos | t-BuONa | Toluene | >95 | [9] |
| 4 | Carbazole | t-BuXPhos | t-BuOLi | 1,4-Dioxane | >95 | [9] |
Experimental Protocols & Visualizations
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization.[14] All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[12]
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 2-MeTHF or 1,4-dioxane/water 4:1) via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, concentrate under reduced pressure, and purify the crude residue by flash column chromatography.[2]
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general method and may require optimization for specific amine coupling partners.[12]
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube.
-
Add Reagents: To the same tube, add the base (e.g., NaOt-Bu, 1.2 equiv), this compound (1.0 equiv), and the desired amine (1.1 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe to a typical concentration of 0.1-0.5 M.
-
Reaction: Seal the tube and heat the mixture to the required temperature (typically 100 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 12-24 hours.[12]
-
Work-up: Cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Characterization of N-BOC-4-bromo-3-methylaniline and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization data for N-BOC-4-bromo-3-methylaniline and its related derivatives. The objective is to offer a comprehensive resource for researchers working with these compounds in organic synthesis and drug discovery. Due to the limited availability of published experimental data for tert-butyl (4-bromo-3-methylphenyl)carbamate, this guide leverages data from closely related analogs to predict and understand its spectral properties.
Physicochemical and Spectroscopic Data Comparison
The following tables summarize the key physicochemical and spectroscopic data for this compound and its relevant precursors and analogs. This comparative presentation allows for a clear understanding of the influence of the N-BOC protecting group and the substitution pattern on the spectral characteristics.
Table 1: Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Bromo-3-methylaniline | 6933-10-4 | C₇H₈BrN | 186.05 |
| tert-Butyl (4-bromo-3-methylphenyl)carbamate | 654056-82-3 | C₁₂H₁₆BrNO₂ | 286.16 |
| tert-Butyl (4-bromophenyl)carbamate | 103989-13-9 | C₁₁H₁₄BrNO₂ | 272.14 |
| N-Boc-2-bromo-3-methylaniline | 936829-27-5 | C₁₂H₁₆BrNO₂ | 286.16 |
| N-Boc 4-Bromo-N-methylaniline | 639520-70-0 | C₁₂H₁₆BrNO₂ | 286.2 |
Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound Name | Aromatic Protons | NH Proton | CH₃ (ring) | BOC (tert-butyl) |
| 4-Bromo-3-methylaniline[1] | 7.27 (d, J=8Hz, 1H), 6.55 (s, 1H), 6.38 (d, J=8Hz, 1H) | 3.39 (brs, 2H) | 2.28 (s, 3H) | - |
| tert-Butyl (4-bromophenyl)carbamate[2] | 7.39 (d, J=8Hz, 2H), 7.25 (d, J=8Hz, 2H) | 6.47 (brs, 1H) | - | 1.51 (s, 9H) |
Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound Name | Aromatic Carbons | C=O (carbamate) | C(CH₃)₃ (BOC) | CH₃ (ring) | C(CH₃)₃ (BOC) |
| tert-Butyl (4-bromophenyl)carbamate[2] | 137.46, 131.89, 120.02, 115.43 | 152.50 | 80.92 | - | 28.31 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the synthesis of the precursor 4-bromo-3-methylaniline and a general procedure for the N-BOC protection of anilines.
Synthesis of 4-Bromo-3-methylaniline[1]
This procedure describes the reduction of 1-bromo-2-methyl-4-nitrobenzene to afford 4-bromo-3-methylaniline.
Materials:
-
1-Bromo-2-methyl-4-nitrobenzene
-
Methanol
-
Activated Raney nickel
-
Hydrogen gas
-
Celite
Procedure:
-
To a suspension of 1-bromo-2-methyl-4-nitrobenzene (4 g, 18.51 mmol) in 200 mL of methanol, add activated Raney nickel (0.4 g).
-
Stir the mixture under a hydrogen atmosphere (30 psi) for 3 hours.
-
Upon completion of the reaction, filter the mixture through Celite.
-
Remove the solvent under reduced pressure.
-
Dry the residue under vacuum to yield 4-bromo-3-methylaniline as a white solid.
General N-BOC Protection of Anilines
This protocol outlines a general method for the protection of the amino group of anilines using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Substituted aniline (e.g., 4-bromo-3-methylaniline)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
Procedure:
-
Dissolve the substituted aniline in the anhydrous solvent.
-
Add the base to the solution.
-
Add a solution of di-tert-butyl dicarbonate in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow and Pathway Visualizations
The following diagrams illustrate the synthesis pathway and the general workflow for the characterization of N-BOC protected anilines.
References
A Comparative Guide to N-BOC-4-bromo-3-methylaniline and Other Bromoanilines
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is critical for the successful synthesis of complex target molecules. Bromoanilines are a versatile class of reagents, offering a reactive handle for cross-coupling reactions and a nucleophilic center for further functionalization. This guide provides an objective comparison of N-BOC-4-bromo-3-methylaniline with other common bromoaniline alternatives, supported by experimental data to inform synthetic strategy.
This compound is a valuable intermediate that combines the features of a protected aniline with the reactivity of an aryl bromide.[1] The tert-butoxycarbonyl (BOC) protecting group modulates the reactivity of the aniline nitrogen, while the bromine and methyl substituents influence the electronic and steric properties of the aromatic ring.[2][3]
Physicochemical Properties: A Comparative Overview
The physical properties of a reagent can significantly impact its handling, solubility, and reaction setup. The table below summarizes key properties for this compound and other representative bromoanilines.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₂H₁₆BrNO₂ | 286.16 | Not widely reported |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | 66-70 |
| 3-Bromoaniline | C₆H₆BrN | 172.02 | 29-31 |
| 4-Bromo-3-methylaniline | C₇H₈BrN | 186.05 | 80-82 |
Data sourced from references[4][5][6][7].
The Role of Substituents in Modulating Reactivity
The unique reactivity of this compound stems from the interplay of its three key functional components: the N-BOC group, the bromine atom, and the methyl group.
1. The N-BOC Protecting Group: The primary role of the BOC group is to protect the amine, converting it into a less nucleophilic carbamate.[2][8] This prevents unwanted side reactions at the nitrogen atom during subsequent synthetic steps, such as metal-catalyzed cross-couplings.[9] The BOC group is stable under a wide range of basic, nucleophilic, and reductive conditions but can be easily removed under mild acidic conditions (e.g., using trifluoroacetic acid, TFA), making it an excellent choice for multi-step synthesis.[2][8]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. End-Group Modifications with Bromine and Methyl in Nonfullerene Acceptors: The Effect of Isomerism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 5. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]
- 6. 4-Bromo-3-methylaniline | 6933-10-4 [chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Boc, Cbz, Fmoc, and Alloc Amine Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the intricate assembly of peptides and complex molecules, the strategic use of amine protecting groups is fundamental. The choice of protecting group dictates the overall synthetic strategy, influencing reaction conditions, orthogonality, and ultimately, the yield and purity of the final product.[1] This guide provides an in-depth, objective comparison of four of the most ubiquitous amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc). This analysis is tailored for researchers, scientists, and drug development professionals, offering a blend of mechanistic insights and practical, field-proven experimental protocols.
The Principle of Orthogonality: A Strategic Imperative
In multi-step synthesis, the ability to selectively deprotect one functional group in the presence of others is paramount. This concept, known as orthogonality, allows for the precise and controlled manipulation of complex molecules.[2][3] The protecting groups discussed herein—Boc, Cbz, Fmoc, and Alloc—form a powerful toolkit for orthogonal strategies due to their distinct cleavage conditions. A Boc group, labile to acid, can be removed without affecting a base-labile Fmoc group, a hydrogenolysis-sensitive Cbz group, or a palladium-labile Alloc group.[2][4][5][6] This orthogonality is the cornerstone of modern solid-phase peptide synthesis (SPPS) and complex molecule synthesis.[1][]
At a Glance: Key Characteristics of Boc, Cbz, Fmoc, and Alloc
| Characteristic | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Alloc (Allyloxycarbonyl) |
| Deprotection Condition | Acid-labile (e.g., TFA, HCl)[1][4] | Hydrogenolysis (e.g., H₂/Pd), strong acids[1][8] | Base-labile (e.g., 20% piperidine in DMF)[1][9] | Pd(0)-catalyzed allyl transfer[10] |
| Typical Synthesis Strategy | Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Synthesis[1][11] | Solution-Phase Synthesis, some SPPS applications[1][12] | Solid-Phase Peptide Synthesis (SPPS)[][9] | Orthogonal protection in SPPS and solution-phase[13] |
| Key Advantages | Robust, well-established, advantageous for reducing aggregation in some sequences.[4][11] | Stable to a wide range of non-reductive conditions, useful in solution-phase.[4] | Orthogonal to acid-labile side-chain protecting groups; mild final cleavage conditions; automation-friendly.[1][] | Orthogonal to both acid- and base-labile groups; very mild cleavage.[10] |
| Potential Limitations | Requires strong acid for cleavage, which can be detrimental to sensitive residues.[4][11] | Incompatible with reducible functional groups (e.g., alkynes, alkenes); catalyst poisoning.[8] | Basic deprotection can cause side reactions like aspartimide formation and racemization of sensitive residues.[11] | Requires a palladium catalyst which can be sensitive and requires careful removal.[14][15] |
In-Depth Reactivity Profiles
The Boc Group: The Acid-Labile Workhorse
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, particularly in the early development of solid-phase peptide synthesis.[4][] Its stability to a wide range of nucleophiles and bases makes it a robust choice for many synthetic transformations.[17]
Mechanism of Deprotection: The cleavage of the Boc group proceeds via an acid-catalyzed mechanism. Protonation of the carbonyl oxygen is followed by the formation of a stable tert-butyl cation, which then eliminates isobutylene and carbon dioxide, liberating the free amine.[18][19] The use of scavengers like anisole or thioanisole is often necessary to prevent the electrophilic tert-butyl cation from alkylating sensitive residues such as tryptophan or methionine.[20]
Boc Deprotection Mechanism
The Cbz Group: A Classic Removed by Hydrogenolysis
Introduced by Bergmann and Zervas in the 1930s, the carboxybenzyl (Cbz or Z) group was instrumental in the advancement of peptide chemistry.[8][12] It is stable under both acidic and basic conditions to a certain extent, making it orthogonal to both Boc and Fmoc in many cases.[4][12]
Mechanism of Deprotection: The most common method for Cbz cleavage is catalytic hydrogenolysis.[8][12] In the presence of a palladium catalyst and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate), the benzyl C-O bond is cleaved to release toluene and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[8][12] Strong acids like HBr in acetic acid can also cleave the Cbz group.[21]
Cbz Deprotection via Hydrogenolysis
The Fmoc Group: The Cornerstone of Modern SPPS
The 9-fluorenylmethyloxycarbonyl (Fmoc) group has become the dominant protecting group in modern solid-phase peptide synthesis.[][22] Its key advantage is its lability to mild basic conditions, which allows for an orthogonal strategy with acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[9][23]
Mechanism of Deprotection: The Fmoc group is removed via a β-elimination mechanism.[][24] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system.[22][25] This initiates an elimination cascade, releasing the highly reactive dibenzofulvene (DBF) intermediate, which is subsequently trapped by the amine base to form a stable adduct.[9][26]
Fmoc Deprotection Mechanism
The Alloc Group: Orthogonality Through Palladium Catalysis
The allyloxycarbonyl (Alloc) group offers another layer of orthogonality, as it is stable to both the acidic conditions used to remove Boc and the basic conditions for Fmoc cleavage.[13] Its removal is achieved under very mild, neutral conditions using a palladium(0) catalyst.[10][27]
Mechanism of Deprotection: The deprotection of the Alloc group proceeds via a Tsuji-Trost allylation mechanism.[28] A Pd(0) complex, typically Pd(PPh₃)₄, coordinates to the allyl double bond, leading to the formation of a π-allyl palladium complex and the release of the carbamic acid, which decarboxylates.[28] An allyl scavenger, such as phenylsilane or dimethylamine-borane complex, is required to trap the allyl cation and regenerate the Pd(0) catalyst.[27][29]
Alloc Deprotection Mechanism
Experimental Protocols
The following protocols are provided as representative examples. Optimization may be required based on the specific substrate and scale.
Protocol 1: Boc Deprotection in Solid-Phase Peptide Synthesis
This protocol describes the removal of the N-terminal Boc group from a peptide resin.[30]
-
Resin Swelling: Swell the Boc-protected peptide resin in dichloromethane (DCM) for 30 minutes.
-
Deprotection: Drain the DCM and add a solution of 50% trifluoroacetic acid (TFA) in DCM (v/v).[30] Agitate the mixture at room temperature for 3 minutes.
-
Filtration: Filter the resin and collect the filtrate.
-
Second Deprotection: Add a fresh portion of 50% TFA in DCM and agitate for an additional 5-10 minutes.[30]
-
Washing: Filter the resin and wash thoroughly with DCM (3 times), followed by 5% diisopropylethylamine (DIPEA) in DCM (3 times) to neutralize any residual acid, and finally with DCM (3 times).[30]
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis
This protocol is suitable for the deprotection of a Cbz-protected amine in solution.[4][8]
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[8]
-
Catalyst Addition: To the solution, add 10% Palladium on carbon (Pd/C) at a loading of 5-10 mol%.[8]
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus, and stir vigorously.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Remove the solvent from the filtrate in vacuo to yield the deprotected amine.
Protocol 3: Fmoc Deprotection in Solid-Phase Peptide Synthesis
This is a standard protocol for the removal of the N-terminal Fmoc group in SPPS.[22][30]
-
Resin Swelling: Swell the Fmoc-protected peptide resin in N,N-dimethylformamide (DMF) for 30-60 minutes.[22]
-
Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin.[22][30] Agitate for 3 minutes, then drain.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete deprotection.[22]
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[22]
Protocol 4: Alloc Deprotection on Solid-Phase
This protocol describes the on-resin removal of an Alloc group using a palladium catalyst.[31] Note: This reaction is often air-sensitive and should be performed under an inert atmosphere (e.g., Argon).
-
Resin Preparation: Swell the Alloc-protected peptide resin in chloroform (CHCl₃) or DCM under an Argon atmosphere.
-
Catalyst Solution Preparation: In a separate flask under Argon, prepare a solution of Pd(PPh₃)₄ (3 equivalents) in CHCl₃.
-
Deprotection Cocktail: To the resin, add the catalyst solution, followed by acetic acid (HOAc) and N-methylmorpholine (NMM).
-
Reaction: Agitate the mixture at room temperature and monitor the reaction for completion (typically 1-2 hours).
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin extensively with CHCl₃, followed by a solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), and finally with DMF and DCM.
Conclusion
The choice between Boc, Cbz, Fmoc, and Alloc protecting groups is a critical decision in the design of a synthetic strategy. The Boc group, with its acid lability, and the Fmoc group, with its base lability, form the foundation of the two major orthogonal schemes in solid-phase peptide synthesis.[][11] The Cbz group remains a valuable tool, especially in solution-phase synthesis, offering stability to a broad range of conditions and removal via hydrogenolysis.[4][12] The Alloc group provides an additional layer of orthogonality, with its mild, palladium-catalyzed deprotection, enabling the synthesis of highly complex and modified peptides.[13] A thorough understanding of the reactivity, stability, and deprotection mechanisms of each of these groups is essential for the modern synthetic chemist to navigate the challenges of complex molecule and peptide synthesis successfully.
References
- 1. benchchem.com [benchchem.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 14. biotage.com [biotage.com]
- 15. biotage.com [biotage.com]
- 17. Boc-Protected Amino Groups [organic-chemistry.org]
- 18. jk-sci.com [jk-sci.com]
- 19. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 20. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 21. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 22. benchchem.com [benchchem.com]
- 23. chempep.com [chempep.com]
- 24. connectsci.au [connectsci.au]
- 25. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 26. researchgate.net [researchgate.net]
- 27. total-synthesis.com [total-synthesis.com]
- 28. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 29. researchgate.net [researchgate.net]
- 30. peptide.com [peptide.com]
- 31. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of N-BOC-4-bromo-3-methylaniline in Modern Synthesis
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, yield, and scalability of a synthetic route. N-BOC-4-bromo-3-methylaniline emerges as a superior reagent for the introduction of the 4-bromo-3-methylaniline moiety, particularly in the synthesis of complex molecules like kinase inhibitors. This guide provides an objective comparison of its performance against its unprotected counterpart, supported by experimental data, to underscore its advantages in key synthetic transformations.
The core value of this compound lies in the strategic use of the tert-butoxycarbonyl (BOC) protecting group. This group temporarily masks the nucleophilic and basic nature of the aniline's amino group, thereby preventing unwanted side reactions and allowing for cleaner, more predictable outcomes in sensitive reactions such as palladium-catalyzed cross-couplings.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. However, the presence of a free amino group, as in 4-bromo-3-methylaniline, can complicate the reaction. The amine can act as a ligand for the palladium catalyst, potentially inhibiting its activity, or undergo N-arylation as a side reaction. The BOC group mitigates these issues, generally leading to higher yields and cleaner reaction profiles.
While a direct head-to-head comparison under identical conditions is not extensively published, we can compare the performance of unprotected bromoanilines with typical results for N-BOC protected anilines in Suzuki-Miyaura couplings.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Bromoaniline | Phenylboronic Acid | Pd-poly(AA) hybrid (0.045 mol% Pd) | K₃PO₄ | Toluene/H₂O | 10 | 62 | [1] |
| N-BOC-pyrrolidin-2-one | Phenylboronic Acid | [(IPr)PdCl₂(Aniline)] | K₂CO₃ | Dioxane | 12-24 | 95 | [2] |
This table illustrates a representative yield for an unprotected bromoaniline versus a BOC-protected amine derivative in a Suzuki-Miyaura coupling. The higher yield for the BOC-protected substrate is indicative of the advantages conferred by the protecting group.
Key Advantages of N-BOC Protection:
-
Prevention of Side Reactions: The BOC group deactivates the amino group, preventing it from participating in undesired reactions, such as N-arylation during cross-coupling.
-
Improved Solubility: The lipophilic nature of the BOC group often enhances the solubility of the substrate in organic solvents commonly used in synthesis.
-
Directed Ortho-Metalation: The carbamate group can act as a directing group in certain lithiation reactions, offering regiochemical control that is not possible with the unprotected aniline.
-
Stability and Facile Removal: The BOC group is stable to a wide range of non-acidic conditions, making it compatible with many synthetic transformations. It can be easily and cleanly removed under acidic conditions, often with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Application in Kinase Inhibitor Synthesis
This compound and its derivatives are valuable intermediates in the synthesis of targeted cancer therapies, particularly BRAF inhibitors. The BRAF protein is a key component of the MAPK/ERK signaling pathway, which is often hyperactivated in various cancers, including melanoma.
Below is a diagram illustrating the role of the BRAF kinase in the MAPK/ERK signaling pathway, which is a common target for drugs synthesized using building blocks like this compound.
Caption: The MAPK/ERK signaling cascade and the point of intervention for BRAF inhibitors.
The following diagram illustrates a generalized workflow for a Suzuki-Miyaura coupling reaction, a key step where this compound offers significant advantages.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
N-BOC Protection of 4-bromo-3-methylaniline
Materials:
-
4-bromo-3-methylaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-bromo-3-methylaniline (1.0 eq) in DCM or THF.
-
Add a base such as triethylamine (1.2 eq) or an aqueous solution of NaHCO₃.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise or as a solution in the reaction solvent.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the organic solvent and wash with saturated aqueous NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by recrystallization or column chromatography if necessary.
Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
An inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (3-5 mol%), and the base (2.0 eq).
-
Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring completion by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine coupling partner (1.1 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
An inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add this compound (1.0 eq) and the amine (1.1 eq).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring completion by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Conclusion
The use of this compound offers clear advantages over its unprotected counterpart in complex organic synthesis. The BOC protecting group ensures higher yields, cleaner reactions, and greater compatibility with a range of functional groups by preventing unwanted side reactions of the aniline nitrogen. These benefits are particularly crucial in the multi-step synthesis of high-value compounds such as pharmaceutical ingredients, where efficiency and purity are paramount. For researchers aiming for predictable and high-yielding transformations, this compound is a strategically sound choice.
References
A Comparative Spectroscopic Guide to the Reaction Products of N-BOC-4-bromo-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
N-BOC-4-bromo-3-methylaniline, also known as tert-butyl (4-bromo-3-methylphenyl)carbamate, is a versatile building block in organic synthesis. Its structure features a bromo-substituted aromatic ring, making it an ideal substrate for palladium-catalyzed cross-coupling reactions, and a tert-butyloxycarbonyl (BOC) protected amine, which allows for subsequent deprotection and further functionalization. This guide provides a comparative analysis of the spectroscopic changes observed when this substrate undergoes common synthetic transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and BOC deprotection.
By understanding the characteristic spectroscopic signatures of the starting material and its derivatives, researchers can effectively monitor reaction progress, confirm product formation, and ensure the purity of their synthesized compounds. This guide presents experimental data and detailed protocols to support these analytical endeavors.
Spectroscopic Profile of the Starting Material and Its Analogs
Table 1: Spectroscopic Data for this compound (Expected) and an Analog
| Compound | Technique | Observed / Expected Values |
| This compound | ¹H NMR (CDCl₃) | Expected: δ ~7.4 (d), ~7.2 (s), ~7.0 (dd), ~6.5 (s, NH), ~2.3 (s, 3H), 1.5 (s, 9H) |
| ¹³C NMR (CDCl₃) | Expected: δ ~152 (C=O), ~138 (C), ~132 (CH), ~130 (C), ~125 (CH), ~120 (CH), ~118 (C-Br), ~81 (C(CH₃)₃), ~28 (C(CH₃)₃), ~23 (Ar-CH₃) | |
| IR (cm⁻¹) | Expected: ~3350 (N-H), ~2980 (C-H), ~1715 (C=O), ~1520 (N-H bend), ~1240, ~1160 (C-O) | |
| MS (EI) | Expected m/z: 285/287 [M⁺], 229/231 [M-C₄H₈]⁺, 185/187 [M-BOC]⁺ | |
| tert-butyl (4-bromophenyl)carbamate[1] | ¹H NMR (400 MHz, CDCl₃) | δ 7.39 (d, J = 8 Hz, 2H), 7.25 (d, J = 8 Hz, 2H), 6.47 (bs, 1H), 1.51 (s, 9H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 152.5, 137.5, 131.9, 120.0, 115.4, 80.9, 28.3 |
Reaction Pathways and Spectroscopic Comparisons
The following sections detail the experimental protocols for three key reactions involving this compound and provide a comparative analysis of the resulting product's spectroscopic data against the starting material.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as phenylboronic acid. This reaction replaces the bromine atom with a phenyl group, creating a biphenyl scaffold.
-
To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water.
-
Heat the mixture to reflux (80-100 °C) and stir for 12-24 hours, monitoring progress by TLC.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The formation of Product A (tert-butyl (3-methyl-[1,1'-biphenyl]-4-yl)carbamate) is confirmed by key changes in the NMR and mass spectra. Data from a similar, more complex biphenyl structure, tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, is provided for comparison.[2]
Table 2: Spectroscopic Data Comparison for Suzuki-Miyaura Reaction
| Compound | Technique | Key Spectroscopic Features |
| Starting Material (Expected) | ¹H NMR | Aromatic signals in the δ 7.0-7.5 ppm range. |
| ¹³C NMR | Presence of a C-Br signal (δ ~118 ppm). | |
| MS | Isotopic pattern for bromine (M⁺, M⁺+2). | |
| Product A (Expected) | ¹H NMR | Appearance of new aromatic signals from the added phenyl ring (typically δ 7.3-7.6 ppm). |
| ¹³C NMR | Disappearance of the C-Br signal and appearance of new aromatic carbon signals. | |
| MS | Absence of the bromine isotopic pattern; new molecular ion peak at m/z 283. | |
| Analogous Product[2] | ¹³C NMR | Biphenyl carbons at δ 126-142 ppm; BOC group carbons at δ 153.9 (C=O), 81.3 (quaternary C), 28.3 (CH₃). |
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction couples the aryl bromide with an amine, in this case, a cyclic secondary amine like morpholine, to form a new carbon-nitrogen bond. It is a fundamental transformation in medicinal chemistry for synthesizing complex amines.
-
Add this compound (1.0 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-8 mol%) to an oven-dried flask.
-
Evacuate and backfill the flask with an inert gas.
-
Add morpholine (1.2 mmol) and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Add an anhydrous, degassed solvent like toluene or dioxane.
-
Heat the mixture to 80-110 °C and stir for 4-24 hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue via flash chromatography.
The successful synthesis of Product B (tert-butyl (3-methyl-4-morpholinophenyl)carbamate) introduces distinct signals corresponding to the morpholine moiety.
Table 3: Spectroscopic Data Comparison for Buchwald-Hartwig Amination
| Compound | Technique | Key Spectroscopic Features |
| Starting Material (Expected) | ¹H NMR | No signals in the δ 3-4 ppm range. |
| ¹³C NMR | Presence of a C-Br signal (δ ~118 ppm). | |
| MS | Isotopic pattern for bromine (M⁺, M⁺+2). | |
| Product B (Expected) | ¹H NMR | Appearance of two new triplets around δ 3.8 (CH₂-O) and δ 3.0 (CH₂-N) for the morpholine ring. |
| ¹³C NMR | Disappearance of the C-Br signal; appearance of morpholine carbon signals (~δ 67 for C-O, ~δ 50 for C-N). | |
| MS | Absence of the bromine isotopic pattern; new molecular ion peak at m/z 292. |
BOC Deprotection: Unmasking the Amine
Removal of the BOC protecting group is commonly achieved under acidic conditions, yielding the free primary amine, which can then be used in subsequent reactions.
-
Dissolve this compound (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or methanol.[3]
-
Add an acid, such as trifluoroacetic acid (TFA, 5-10 equivalents) or a solution of HCl in dioxane (e.g., 4M).[4][5]
-
Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC.[3]
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
If necessary, neutralize the resulting amine salt by washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) and extracting with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the deprotected amine.
The removal of the BOC group to form Product C (4-bromo-3-methylaniline) results in significant and easily identifiable spectroscopic changes.
Table 4: Spectroscopic Data Comparison for BOC Deprotection
| Compound | Technique | Key Spectroscopic Features |
| Starting Material (Expected) | ¹H NMR | Large singlet at ~δ 1.5 ppm (9H) for the t-butyl group; NH singlet at ~δ 6.5 ppm. |
| ¹³C NMR | Signals for the BOC group: C=O at ~δ 152 ppm, quaternary carbon at ~δ 81 ppm, and methyls at ~δ 28 ppm. | |
| IR (cm⁻¹) | Strong C=O stretch at ~1715 cm⁻¹. | |
| Product C (4-bromo-3-methylaniline)[6] | ¹H NMR (CDCl₃) | Disappearance of the 9H singlet at δ 1.5; appearance of a broad singlet for the -NH₂ protons (~δ 3.4 ppm, 2H). Aromatic signals shift: δ 7.27 (d), 6.55 (s), 6.38 (d). |
| ¹³C NMR | Disappearance of all three BOC-related signals. | |
| IR (cm⁻¹) | Disappearance of the C=O stretch; appearance of two N-H stretching bands (~3400 and 3300 cm⁻¹). | |
| MS (EI) | Molecular ion peak at m/z 185/187. |
Workflow for Spectroscopic Analysis
A systematic approach is crucial for the unambiguous identification of reaction products. The following workflow outlines the logical steps for analyzing a sample from any of the aforementioned reactions.
References
A Comparative Guide to the Biological Activities of Compounds Derived from N-BOC-4-bromo-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
N-BOC-4-bromo-3-methylaniline serves as a versatile starting material in medicinal chemistry for the synthesis of a variety of biologically active compounds. Its protected amine and reactive bromide offer orthogonal handles for chemical modification, enabling the construction of diverse molecular architectures. This guide provides a comparative overview of the biological activities of compounds synthesized from this precursor, with a focus on pyrazine carboxamides and a discussion of other potential therapeutic agents. Experimental data and detailed protocols are provided to support further research and development.
I. Comparative Analysis of Biological Activities
The primary class of compounds synthesized from the deprotected form of this compound for which significant biological data is available are pyrazine carboxamides. These compounds have been shown to exhibit promising antibacterial and enzyme inhibitory activities.
Table 1: Quantitative Comparison of Biological Activities
| Compound Class | Target | Biological Activity | Key Findings (Quantitative Data) | Reference Compound |
| Pyrazine Carboxamides | Salmonella enterica serovar Typhi (XDR) | Antibacterial | Compound 5d : MIC = 6.25 µg/mL; MBC = 12.5 µg/mL | Ciprofloxacin |
| Alkaline Phosphatase (human) | Enzyme Inhibition | Compound 5d : IC₅₀ = 1.469 ± 0.02 µM | - |
II. Profile of Synthesized Compounds
Pyrazine Carboxamide Derivatives
Pyrazine carboxamides derived from 4-bromo-3-methylaniline have been investigated for their therapeutic potential, revealing dual-action capabilities as both antibacterial agents and enzyme inhibitors.[1]
Biological Activities:
-
Antibacterial Activity: A series of pyrazine carboxamides demonstrated significant activity against extensively drug-resistant (XDR) Salmonella Typhi. Notably, compound 5d , a derivative synthesized through a Suzuki coupling reaction, exhibited the most potent antibacterial effect with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL.[1] The proposed mechanism of action for this class of compounds involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[1]
-
Alkaline Phosphatase Inhibition: The same series of compounds was also evaluated for inhibitory activity against human alkaline phosphatase. Compound 5d emerged as the most potent inhibitor with an IC₅₀ value of 1.469 ± 0.02 µM.[1]
Potential as Kinase Inhibitors (Related Scaffolds)
III. Experimental Protocols
Synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (Precursor to 5a-5d)[1]
To a solution of pyrazine-2-carboxylic acid (1.0 eq, 10 mmol) in 50 mL of dichloromethane (DCM), 4-bromo-3-methylaniline (1.0 eq, 10 mmol), 4-dimethylaminopyridine (DMAP, 0.2 eq, 2 mmol), and N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq, 11 mmol) were added. The reaction mixture was stirred at room temperature for 12 hours. The resulting precipitate (dicyclohexylurea) was removed by filtration. The filtrate was washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography to yield N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.
General Procedure for Suzuki Coupling to Synthesize Derivatives (e.g., 5d)[1]
A dried Schlenk tube was charged with N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 eq, 1 mmol), the respective aryl boronic acid (1.0 eq, 1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 eq, 5 mol%), and K₃PO₄ (2.0 eq, 2 mmol). A 10:1 mixture of 1,4-dioxane and water (8.25 mL) was added under an argon atmosphere. The reaction mixture was heated at 90 °C for 24 hours. After cooling to room temperature, water and ethyl acetate were added. The organic layer was separated, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography.
Antibacterial Activity Assay (Agar Well Diffusion Method)[1]
Muller-Hinton agar was prepared and autoclaved. After cooling to 45-50 °C, a standardized inoculum of the test bacterium (S. Typhi) was added and mixed well. The agar was poured into sterile Petri dishes and allowed to solidify. Wells of 6 mm diameter were made in the agar using a sterile cork borer. The synthesized compounds, dissolved in a suitable solvent, were added to the wells at a specific concentration. The plates were incubated at 37 °C for 24 hours. The diameter of the zone of inhibition around each well was measured in millimeters.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination[1]
The MIC was determined using a broth microdilution method in 96-well plates. A serial dilution of each compound was prepared in Mueller-Hinton broth. Each well was inoculated with a standardized bacterial suspension. The plates were incubated at 37 °C for 24 hours. The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth. For MBC determination, an aliquot from the wells showing no growth was sub-cultured onto fresh agar plates. The plates were incubated for a further 24 hours. The MBC was defined as the lowest concentration that prevented any bacterial growth on the agar plates.
Alkaline Phosphatase Inhibition Assay[1]
The assay was performed in a 96-well plate. The reaction mixture contained Tris-HCl buffer (pH 7.5), the test compound at various concentrations, and the enzyme (alkaline phosphatase). The mixture was incubated for 15 minutes at 37 °C. The reaction was initiated by the addition of p-nitrophenyl phosphate (pNPP) as a substrate. The hydrolysis of pNPP to p-nitrophenol was monitored by measuring the absorbance at 405 nm at regular intervals. The percentage of inhibition was calculated, and the IC₅₀ value was determined by plotting the percentage of inhibition against the compound concentration.
IV. Signaling Pathways and Mechanisms of Action
Inhibition of Bacterial DNA Gyrase
The antibacterial activity of pyrazine carboxamides against S. Typhi is attributed to the inhibition of DNA gyrase. This enzyme is crucial for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. Inhibition of DNA gyrase leads to the disruption of these processes, ultimately causing bacterial cell death.
Synthesis and proposed antibacterial mechanism of pyrazine carboxamides.
Kinase Inhibition and Downstream Signaling
While not directly demonstrated for derivatives of this compound, related anilino-heterocyclic compounds are known to function as ATP-competitive kinase inhibitors. They target the ATP-binding pocket of protein kinases, preventing the phosphorylation of downstream substrates. This inhibition can block key signaling pathways, such as the Ras-Raf-MEK-ERK (MAPK) pathway, which is often hyperactivated in cancer and controls cell proliferation, differentiation, and survival.
Generic MAPK signaling pathway targeted by kinase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling pathway/molecular targets and new targeted agents under development in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Targeting Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
comparative yield analysis of different coupling methods for N-BOC-4-bromo-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing C-C and C-N Bond Formation
In the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries, the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. N-BOC-4-bromo-3-methylaniline is a versatile building block, offering a handle for various palladium-catalyzed cross-coupling reactions.[1] The choice of coupling methodology can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comparative analysis of three widely used coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—for the functionalization of this compound, with a focus on reaction yields and detailed experimental protocols.
Comparative Performance of Coupling Reactions
The following table summarizes the typical reaction conditions and expected yields for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound. The data is compiled from studies on structurally similar substrates, providing a benchmark for what can be expected.
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 24 | 60-85[2] |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / X-Phos | NaOt-Bu | Toluene | 100 | 10 | High (qualitative)[3] |
| Sonogashira | Terminal alkyne | Pd(OAc)₂ / XPhos | Et₃N | MeCN | 110 | - | High (qualitative)[4] |
Experimental Protocols
Detailed methodologies for each coupling reaction are provided below. These protocols are based on established procedures for similar substrates and can be adapted for this compound.
Suzuki-Miyaura Coupling
This reaction is a versatile method for the formation of C-C bonds.[5][6][7]
Procedure:
-
To a dried Schlenk tube, add this compound (1.0 equiv), the corresponding arylboronic acid (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and potassium phosphate (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add a 10:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90°C and stir for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of C-N bonds.[8][9]
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (5 mol%), X-Phos (10 mol%), and NaOt-Bu to a dry Schlenk tube.
-
Add anhydrous toluene, followed by this compound (1 equiv) and the desired amine (1.2 equiv).
-
Seal the Schlenk tube, remove it from the glovebox, and heat the mixture to 100°C with vigorous stirring for 10 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[3]
Sonogashira Coupling
This reaction is used to form C-C bonds between a terminal alkyne and an aryl halide.[10][11]
Procedure:
-
To a reaction vessel, add this compound, the terminal alkyne, Pd(OAc)₂ (3 mol%), and XPhos (6 mol%).
-
Add acetonitrile as the solvent, followed by triethylamine as the base.
-
Heat the mixture in an argon atmosphere at 110°C.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue can then be purified by column chromatography.[4]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the palladium-catalyzed cross-coupling of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. research.rug.nl [research.rug.nl]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. kbfi.ee [kbfi.ee]
- 11. Sonogashira Coupling [organic-chemistry.org]
A Comparative Guide to the Synthesis of N-BOC-4-bromo-3-methylaniline
For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. N-BOC-4-bromo-3-methylaniline is a valuable building block in medicinal chemistry, and its synthesis can be approached through various routes. This guide provides a comparative analysis of two prominent synthetic pathways, offering detailed experimental data and protocols to inform your selection process.
Comparison of Synthetic Routes
Two viable routes for the synthesis of this compound are presented below. Route 1 involves the direct bromination of 3-methylaniline followed by N-BOC protection. Route 2 utilizes the reduction of a nitro precursor, 2-bromo-5-nitrotoluene, to form the aniline, which is subsequently protected.
| Parameter | Route 1: Bromination of 3-Methylaniline | Route 2: Reduction of 2-bromo-5-nitrotoluene |
| Starting Material | 3-Methylaniline | 2-bromo-5-nitrotoluene |
| Step 1 Reagents | o-xylylene bis(triethylammonium tribromide) | Raney nickel, Hydrogen gas |
| Step 1 Yield | ~95%[1] | 99%[1][2] |
| Step 2 Reagents | Di-tert-butyl dicarbonate, Triethylamine | Di-tert-butyl dicarbonate, Triethylamine |
| Step 2 Yield | High (estimated >95%) | High (estimated >95%) |
| Overall Estimated Yield | ~90% | ~94% |
| Reaction Time | Step 1: ~5 minutes; Step 2: ~2-4 hours | Step 1: 3 hours; Step 2: ~2-4 hours |
| Purity | High, requires chromatographic purification. | High, requires filtration and solvent removal.[1][2] |
| Key Advantages | Very short reaction time for bromination. | Excellent yield and high purity of the aniline intermediate. |
| Key Disadvantages | Brominating agent is specialized. | Requires handling of hydrogen gas and pyrophoric Raney nickel. |
Experimental Protocols
Route 1: Bromination of 3-Methylaniline and Subsequent N-BOC Protection
Step 1: Synthesis of 4-bromo-3-methylaniline
To a solution of 3-methylaniline (1 mmol) in acetonitrile (5 mL), o-xylylene bis(triethylammonium tribromide) (0.5 mmol) is added. The mixture is stirred at room temperature for approximately 5 minutes. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered, and the filtrate is extracted with water and dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to yield 4-bromo-3-methylaniline.[1]
Step 2: Synthesis of this compound
4-bromo-3-methylaniline (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (1.2 eq) is added to the solution. A solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by TLC. Upon completion, the reaction mixture is washed with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.
Route 2: Reduction of 2-bromo-5-nitrotoluene and Subsequent N-BOC Protection
Step 1: Synthesis of 4-bromo-3-methylaniline
To a suspension of 1-bromo-2-methyl-4-nitrobenzene (18.51 mmol) in methanol (200 mL), activated Raney nickel (0.4 g) is added. The mixture is stirred under a hydrogen atmosphere (30 psi) for 3 hours. Upon completion of the reaction, the mixture is filtered through Celite, and the solvent is removed under reduced pressure. The residue is dried under vacuum to afford 4-bromo-3-methylaniline as a white solid.[1][2]
Step 2: Synthesis of this compound
The procedure is identical to Step 2 in Route 1. 4-bromo-3-methylaniline (1.0 eq) is dissolved in a suitable solvent like dichloromethane or tetrahydrofuran. Triethylamine (1.2 eq) is added, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0 °C. The reaction is stirred at room temperature for 2-4 hours. Workup involves washing with 1 M HCl, saturated NaHCO₃, and brine, followed by drying and concentration to give the final product.
Process Visualization
To aid in the conceptualization of these synthetic pathways, the following diagrams illustrate the logical flow of each route.
References
A Comparative Guide to Assessing the Purity of Synthesized N-BOC-4-bromo-3-methylaniline
For researchers, scientists, and professionals in drug development, the rigorous assessment of purity for synthesized intermediates like N-BOC-4-bromo-3-methylaniline is a critical step to ensure the reliability of subsequent reactions and the quality of the final active pharmaceutical ingredient. This guide provides an objective comparison of key analytical techniques for purity determination, supported by experimental protocols and data presentation.
Introduction to Purity Assessment
The purity of this compound, a key building block in various synthetic pathways, directly influences reaction yields, impurity profiles of downstream products, and the overall success of a research or development campaign. Impurities can arise from the starting materials, side-reactions during the synthesis of 4-bromo-3-methylaniline, or during the N-BOC protection step. A multi-faceted analytical approach is often necessary for a comprehensive purity assessment. This guide will focus on the most common and effective techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Potential Impurities in Synthesized this compound
A thorough purity analysis requires an understanding of potential impurities. For this compound, these can be categorized as follows:
-
Starting Material-Related Impurities:
-
Unreacted 4-bromo-3-methylaniline.
-
Isomeric impurities from the synthesis of 4-bromo-3-methylaniline, such as 2-bromo-4-methylaniline or 3-bromo-4-methylaniline.
-
Residuals from the synthesis of the aniline precursor, for instance, 4-nitrotoluene if a reduction route is used.
-
-
BOC-Protection-Related Impurities:
-
Di-BOC protected aniline: The addition of two BOC groups to the amine.
-
Impurities from the BOC-anhydride reagent: Such as tert-butanol, which can form from the decomposition of di-tert-butyl dicarbonate.[1]
-
Side-products of the protection reaction: Including potential urea and isocyanate formation.[2][3]
-
-
Process-Related Impurities:
-
Residual solvents from the reaction and purification steps.
-
Products of over-bromination (e.g., dibromo-methylaniline species).
-
Comparison of Analytical Techniques
The following sections detail the application of NMR, HPLC, and MS for the purity assessment of this compound, along with comparative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can be used for quantitative purity determination (qNMR). ¹H NMR is particularly useful for identifying the presence of the desired product and any proton-containing impurities.
Data Presentation: ¹H NMR
| Compound | Key ¹H NMR Signals (CDCl₃, ppm) | Interpretation |
| This compound | ~7.3 (d), ~7.0 (dd), ~6.8 (s, broad), ~2.3 (s, 3H), ~1.5 (s, 9H) | Aromatic protons, NH proton, methyl protons, and BOC protons confirm the structure. |
| 4-bromo-3-methylaniline (impurity) | ~7.1 (d), ~6.8 (d), ~6.5 (dd), ~3.6 (s, broad, 2H), ~2.3 (s, 3H) | Presence of the free amine, identifiable by the NH₂ signal and distinct aromatic shifts. |
| Di-tert-butyl dicarbonate (impurity) | ~1.5 (s) | Overlapping with the product's BOC signal, but may be distinguishable. |
| tert-Butanol (impurity) | ~1.3 (s) | A sharp singlet distinct from the BOC protons. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing a known amount of an internal standard (e.g., dimethyl sulfone) for quantitative analysis.
-
Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) for accurate integration in quantitative measurements.
-
Data Processing and Analysis: Process the spectrum using appropriate software (Fourier transform, phase correction, and baseline correction). Integrate the signals corresponding to the product and all identified impurities. The purity can be calculated by comparing the integral of a product peak to the sum of all integrals, or more accurately using the internal standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative technique ideal for separating the target compound from non-volatile impurities. A reversed-phase method with UV detection is typically employed for compounds of this nature.
Data Presentation: HPLC Purity Analysis
| Compound | Retention Time (min) | Peak Area (%) | Interpretation |
| This compound | 8.5 | 99.2 | Main product peak. |
| 4-bromo-3-methylaniline | 4.2 | 0.5 | Unreacted starting material (more polar, elutes earlier). |
| Unknown Impurity 1 | 6.8 | 0.2 | Less polar impurity than the starting material. |
| Unknown Impurity 2 | 9.7 | 0.1 | More non-polar impurity, potentially a di-BOC species or over-brominated product. |
Experimental Protocol: HPLC
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size), a pump, and an autosampler.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 50% B
-
2-12 min: 50% to 95% B
-
12-15 min: 95% B
-
15-16 min: 95% to 50% B
-
16-20 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Accurately weigh and dissolve the synthesized product in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and record the chromatogram. Purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragments, which is crucial for confirming the identity of the product and identifying impurities. It is often coupled with a chromatographic technique like GC-MS or LC-MS for separation and identification.
Data Presentation: Mass Spectrometry
| Compound | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Interpretation |
| This compound | 286/288 (Isotopic pattern for Br) | 230/232 (Loss of isobutylene, C₄H₈), 186/188 (Loss of BOC group), 106 | Confirms the molecular weight and the presence of the BOC group. |
| 4-bromo-3-methylaniline (impurity) | 186/188 | 106 | Confirms the presence of the starting material. |
Experimental Protocol: LC-MS
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Use the same HPLC method as described above.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
-
Analysis: The eluent from the HPLC is directed into the mass spectrometer. The mass spectrum of the main peak and any impurity peaks are analyzed to confirm their molecular weights and fragmentation patterns.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Workflow for the synthesis, purification, and purity assessment of this compound.
Caption: Comparison of information obtained from different analytical techniques for purity assessment.
Conclusion
The comprehensive purity assessment of synthesized this compound is best achieved through the complementary use of NMR, HPLC, and Mass Spectrometry. NMR provides essential structural confirmation and can offer quantitative purity data. HPLC excels at high-resolution separation and accurate quantification of the main component and non-volatile impurities. Mass Spectrometry confirms the molecular weight of the product and aids in the identification of unknown impurities. By employing these techniques in a coordinated workflow, researchers and drug development professionals can ensure the quality and reliability of this important synthetic intermediate.
References
The Strategic Advantage of N-BOC-4-bromo-3-methylaniline in Kinase Inhibitor Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of medicinal chemistry, the selection of a starting material can dictate the success of a synthetic campaign. For the construction of complex, biologically active molecules such as kinase inhibitors, the choice of a versatile and strategically functionalized building block is paramount. N-BOC-4-bromo-3-methylaniline has emerged as a superior scaffold in this arena, particularly in the synthesis of targeted therapies that interfere with cellular signaling pathways. This guide provides an in-depth, comparative analysis of this compound, its applications, and its performance against viable alternatives, supported by experimental data and detailed protocols.
The Unseen Hand: Why the N-BOC Protecting Group Matters
The tert-butoxycarbonyl (BOC) protecting group is more than a simple placeholder; it is a strategic tool that offers a distinct set of advantages in multi-step synthesis. Its stability under a wide range of reaction conditions, including basic and nucleophilic environments, allows for selective transformations at other positions of the molecule. This is particularly crucial when working with bromoanilines, where the bromine atom is destined for cross-coupling reactions. The BOC group's facile removal under acidic conditions provides a clean and efficient deprotection step, often with minimal impact on other acid-sensitive functional groups. This orthogonality is a key reason why this compound is a preferred intermediate in complex synthetic routes.
At the Crossroads of Synthesis: Suzuki and Buchwald-Hartwig Reactions
The true utility of this compound is showcased in its performance in palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are workhorses in modern drug discovery, enabling the formation of carbon-carbon and carbon-nitrogen bonds with a high degree of control and functional group tolerance.
Suzuki-Miyaura Coupling: Forging the Carbon-Carbon Bond
The Suzuki-Miyaura coupling is instrumental in creating the biaryl and hetero-biaryl cores of many kinase inhibitors. The 4-(pyridin-4-yl)aniline scaffold, for instance, is a privileged structure in this class of drugs, with the pyridine ring often interacting with the hinge region of the kinase's ATP-binding site.[1]
Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-bromo-2-methylaniline | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 20-25 | 33-51 | [2] |
| Unprotected ortho-bromoanilines | Benzyl, alkyl, aryl, alkenyl, and heteroaromatic boronic esters | CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF | 80 | Varies | up to 97 | [3] |
| 3-bromo-2-methylpyridine | 4-Nitrophenyl boronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75-85 | [4] |
Note: Direct comparative data for this compound under identical conditions is sparse in the literature. The data presented is for analogous compounds to illustrate typical reaction outcomes.
The use of an N-BOC protecting group on the aniline nitrogen can prevent side reactions and improve the solubility of the substrate in organic solvents, often leading to cleaner reactions and higher yields.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-bromo-3-methylaniline
This protocol is adapted from procedures for similar substrates and serves as a starting point for optimization.[5]
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-3-methylaniline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 5 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 18-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Crafting the Carbon-Nitrogen Bond
The Buchwald-Hartwig amination is another indispensable tool for the synthesis of kinase inhibitors, enabling the coupling of an amine with an aryl halide. This reaction is often a key step in the construction of the final drug molecule, introducing a crucial nitrogen-containing fragment.
Comparative Performance in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-chloro-p-xylene | p-anisidine | Ni(tBustb)₃ / dppf | NaOtBu | Toluene | 100 | 24 | 75 | [6] |
| 2-Bromopyridines | Various amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80-100 | Varies | Good to Excellent | [7] |
| 4-bromo-N,N-dimethylaniline | Morpholine | Pd/NHC | tBuOK | Toluene | 85 | Varies | Optimized | [8] |
Note: This table presents data for analogous systems to provide a predictive framework for the amination of this compound.
The N-BOC group is generally stable to the basic conditions of the Buchwald-Hartwig reaction, making it an excellent choice for protecting the aniline during this transformation.
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol that can be adapted for the coupling of this compound with a desired amine.[7]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv.) in a dry reaction vessel.
-
Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Case Study: The Synthesis of Trametinib, a MEK Inhibitor
Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2, kinases in the MAPK signaling pathway.[9] Dysregulation of this pathway is a common driver of cancer cell proliferation. The synthesis of Trametinib often involves intermediates derived from substituted anilines, highlighting the importance of building blocks like 4-bromo-3-methylaniline. While patent literature often describes multiple synthetic routes, a common strategy involves the construction of the core pyridopyrimidine structure followed by coupling with key aniline fragments.[10][11]
The use of this compound or its unprotected precursor in the synthesis of Trametinib intermediates underscores its strategic importance. The methyl and bromo substituents are key features that are ultimately incorporated into the final drug structure, influencing its binding affinity and pharmacokinetic properties.
The MEK Signaling Pathway and Trametinib's Mechanism of Action
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[12][13] In many cancers, mutations in genes like BRAF lead to constitutive activation of this pathway. Trametinib acts by inhibiting MEK1 and MEK2, thereby blocking the downstream phosphorylation of ERK1 and ERK2 and halting the pro-proliferative signals.
Caption: The MEK signaling pathway and the inhibitory action of Trametinib.
Conclusion: A Strategic Choice for Drug Discovery
This compound stands out as a highly valuable and versatile building block in the synthesis of kinase inhibitors and other complex pharmaceutical agents. Its strategically placed functional groups, combined with the advantages conferred by the BOC protecting group, make it an ideal substrate for key synthetic transformations like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The ability to perform selective and high-yielding reactions at both the bromo and amino positions provides chemists with the flexibility needed to construct intricate molecular architectures. As the demand for targeted therapeutics continues to grow, the strategic application of such well-designed building blocks will remain a cornerstone of successful drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. TCI Practical Example: Buchwald-Hartwig Amination Using Ni(tBustb)3 Complex | TCI AMERICA [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
The Strategic Economy of N-BOC-4-bromo-3-methylaniline in Multi-Step Kinase Inhibitor Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the development of targeted therapeutics like kinase inhibitors, the selection of building blocks is a critical determinant of overall efficiency and cost-effectiveness. N-BOC-4-bromo-3-methylaniline emerges as a strategic intermediate, offering a unique combination of reactivity and stability. This guide provides an objective comparison of its performance against viable alternatives, supported by experimental data, to inform judicious decision-making in complex synthetic campaigns.
The core value of this compound lies in the protective role of the tert-butyloxycarbonyl (BOC) group, which temporarily masks the reactivity of the aniline nitrogen. This protection strategy prevents unwanted side reactions during subsequent transformations, such as palladium-catalyzed cross-coupling reactions, which are pivotal in the construction of the core scaffolds of many kinase inhibitors. However, the introduction and subsequent removal of this protecting group add steps to the synthetic route, raising questions about its overall cost-effectiveness compared to using unprotected anilines or other positional isomers.
Performance and Cost at a Glance: A Comparative Analysis
To provide a clear quantitative comparison, we will consider a common multi-step sequence in the synthesis of a hypothetical kinase inhibitor, involving an initial N-protection step (where applicable), followed by a Suzuki-Miyaura coupling and a Buchwald-Hartwig amination. We will compare this compound with its unprotected counterpart, 4-bromo-3-methylaniline, and a common positional isomer, 2-bromo-4-methylaniline.
Table 1: Cost Comparison of Starting Materials
| Compound | Supplier Example | Price (USD/g) | Molar Mass ( g/mol ) | Cost per Mole (USD) |
| This compound | Aladdin Scientific | 43.22 | 286.16 | 1236.9 |
| 4-bromo-3-methylaniline | Sigma-Aldrich | 4.08 | 186.05 | 759.0 |
| 2-bromo-4-methylaniline | Sigma-Aldrich | 7.21 | 186.05 | 1341.6 |
Note: Prices are approximate and subject to change based on supplier and quantity.
Table 2: Comparative Performance in a Hypothetical 3-Step Synthesis
| Parameter | This compound Pathway | 4-bromo-3-methylaniline Pathway | 2-bromo-4-methylaniline Pathway |
| Step 1: Protection | N-BOC Protection | - | N-BOC Protection (optional) |
| Reaction Time | 2-4 hours | - | 2-4 hours |
| Yield | ~95% | - | ~95% |
| Step 2: Suzuki Coupling | High (avoids self-coupling) | Moderate (risk of side reactions) | High |
| Reaction Time | 12-24 hours | 12-24 hours | 12-24 hours |
| Yield | ~90% | ~75% | ~88% |
| Step 3: Buchwald-Hartwig Amination | High (clean reaction) | Moderate (potential for side products) | High |
| Reaction Time | 12-24 hours | 12-24 hours | 12-24 hours |
| Yield | ~85% | ~70% | ~82% |
| Step 4: Deprotection | Required | - | Required (if protected) |
| Reaction Time | 1-2 hours | - | 1-2 hours |
| Yield | ~98% | - | ~98% |
| Overall Estimated Yield | ~73% | ~53% | ~68% |
| Process Steps | 4 | 2 | 3 or 4 |
The Economic Calculus: Is the BOC Protection Worth the Extra Steps?
While the initial cost per mole of this compound is higher than its unprotected counterpart, the improved yields and cleaner reaction profiles in subsequent steps can offset this initial investment. The BOC group prevents the aniline nitrogen from interfering in the palladium-catalyzed coupling reactions, reducing the formation of byproducts and simplifying purification.[1] This can lead to significant savings in terms of solvent consumption, chromatography materials, and man-hours.
For instance, in the Suzuki coupling, the unprotected amine can lead to undesired homo-coupling or other side reactions, lowering the yield of the desired product.[2] Similarly, in the Buchwald-Hartwig amination, the presence of an unprotected aniline can complicate the reaction, potentially requiring more complex ligand systems or leading to lower yields.[3]
The decision to use a protecting group is a classic cost-benefit analysis in multi-step synthesis.[4][5][6][] The additional cost of the protecting group and the extra protection/deprotection steps must be weighed against the potential for higher overall yield, easier purification, and greater reliability of the synthetic route.
Experimental Protocols
Below are detailed experimental protocols for the key transformations discussed in this guide.
Protocol 1: N-tert-Butoxycarbonylation (BOC) of 4-bromo-3-methylaniline
-
Materials: 4-bromo-3-methylaniline, Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (NEt₃), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-bromo-3-methylaniline (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.5 eq) to the solution.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-BOC protected product.
-
Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials: this compound, Phenylboronic acid, Pd(PPh₃)₄, Potassium carbonate (K₂CO₃), Toluene, Ethanol, Water.
-
Procedure:
-
To a degassed mixture of toluene, ethanol, and water, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (around 90-100 °C) and stir for 12-24 hours under an inert atmosphere, monitoring by TLC.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.[8][9]
-
Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine
-
Materials: this compound, Morpholine, Pd₂(dba)₃, XPhos, Sodium tert-butoxide (NaOtBu), Toluene.
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).
-
Add this compound (1.0 eq) and toluene.
-
Add morpholine (1.2 eq) to the mixture.
-
Seal the tube and heat to 100-110 °C for 12-24 hours, monitoring by TLC.
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.[10][11]
-
Visualizing the Synthetic Strategy
Diagram 1: Multi-Step Synthesis Workflow
Caption: A comparison of protected versus unprotected synthetic routes.
Diagram 2: Cost-Effectiveness Logic
Caption: Key factors influencing the cost-effectiveness decision.
Diagram 3: Kinase Inhibition Signaling Pathway
Caption: Mechanism of action for a synthesized kinase inhibitor.
Conclusion
The choice between this compound and its unprotected counterparts is not merely a matter of initial reagent cost. A comprehensive analysis reveals that the strategic use of the BOC protecting group can lead to a more efficient, robust, and ultimately more cost-effective multi-step synthesis. The higher yields, cleaner reactions, and simplified purifications associated with the protected route often justify the additional synthetic steps, particularly in the context of high-value targets such as kinase inhibitors. This guide provides the data and framework to enable researchers and drug development professionals to make an informed decision based on the specific requirements of their synthetic project.
References
- 1. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Assessing the Regioselectivity of Reactions with N-BOC-4-bromo-3-methylaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-BOC-4-bromo-3-methylaniline is a versatile building block in organic synthesis, offering multiple reaction sites for functionalization. Understanding the regioselectivity of key transformations is paramount for its effective utilization in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide provides a comparative analysis of three common palladium-catalyzed and organolithium-mediated reactions, offering insights into their regiochemical outcomes and providing illustrative experimental data.
Directed Ortho-Metalation (DoM) and Borylation
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). The N-BOC group is a potent DMG, capable of directing lithiation to a proximate ortho position. In the case of this compound, two ortho positions are available for deprotonation: C2 and C6.
The regioselectivity of the lithiation is primarily governed by steric hindrance. The methyl group at the C3 position significantly encumbers the C2 position, making it less accessible to the bulky organolithium base. Consequently, lithiation is expected to occur preferentially at the less sterically hindered C6 position. Subsequent quenching with a boron electrophile, such as triisopropyl borate, would then yield the corresponding boronic ester at the C6 position.
Predicted Major Product of Lithiation-Borylation
Experimental Protocol: Directed Ortho-Metalation and Borylation (General Procedure)
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Triisopropyl borate (B(O-iPr)3)
-
Pinacol
-
Anhydrous solvents and reagents
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TMEDA (1.2 equiv) dropwise, followed by the slow addition of s-BuLi (1.2 equiv).
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add triisopropyl borate (1.5 equiv) dropwise, ensuring the temperature remains below -70 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Add a solution of pinacol (2.0 equiv) in THF and stir for an additional 4-6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Note: The yield and regioselectivity of this reaction should be confirmed by analytical techniques such as NMR and mass spectrometry.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds. In the case of this compound, the reaction occurs at the C-Br bond. The reactivity of this bond can be influenced by the electronic and steric effects of the neighboring substituents. A study by Siddiqui et al. on a similar substrate, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, demonstrated that the C4-Br bond is susceptible to Suzuki coupling.[1]
Suzuki-Miyaura Cross-Coupling Reaction Workflow
Quantitative Data for Suzuki-Miyaura Coupling of a Related Substrate
The following data is adapted from the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various arylboronic acids.[1] While the substrate is not identical, it provides a strong indication of the expected reactivity and yields for this compound.
| Arylboronic Acid | Product Yield (%) |
| 4-Methoxyphenylboronic acid | 38 |
| 4-Chlorophenylboronic acid | 40 |
| 3-Nitrophenylboronic acid | 33 |
| Naphthalene-1-boronic acid | 35 |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Potassium phosphate (K3PO4)
-
Toluene
-
Water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Add the palladium catalyst, Pd(PPh3)4 (0.05 equiv).
-
Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine. For this compound, this reaction would take place at the C4-Br position. The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and base.
Buchwald-Hartwig Amination Logical Flow
Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS))
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).
-
Add the base (1.5-2.0 equiv).
-
Add this compound (1.0 equiv).
-
Add the anhydrous, degassed solvent.
-
Finally, add the amine (1.1-1.5 equiv).
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.
Conclusion
The regioselectivity of reactions involving this compound is dictated by a combination of electronic and steric factors. In directed ortho-metalation, the N-BOC group is the primary director, with steric hindrance from the adjacent methyl group favoring functionalization at the C6 position. For palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the reaction occurs selectively at the C-Br bond.
While specific quantitative data for all reactions on this exact substrate are not exhaustively reported, the provided protocols, based on established methodologies for similar compounds, offer a robust starting point for experimental design. Researchers are encouraged to optimize reaction conditions and perform thorough analytical characterization to achieve the desired regiochemical outcomes and yields.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-BOC-4-bromo-3-methylaniline
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The compound N-BOC-4-bromo-3-methylaniline, a brominated and N-protected aniline derivative, requires meticulous handling from procurement to disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The causality behind these procedures is rooted in mitigating the specific hazards associated with halogenated organic compounds.
Hazard Profile: Understanding the "Why"
This compound belongs to a class of chemicals—halogenated anilines—that necessitate careful handling. While toxicological properties for this specific compound may not be fully investigated, the hazards can be inferred from its structural motifs and data from similar chemicals.
-
Irritation: Like many aniline derivatives, it is expected to cause skin and serious eye irritation.[1]
-
Toxicity: It may be harmful if swallowed, inhaled, or absorbed through the skin.
-
Respiratory Effects: Inhalation of dust or fumes may cause respiratory irritation.[1]
-
Environmental Hazard: Brominated organic compounds are of significant environmental concern. Improper disposal can lead to persistent environmental contamination. As a halogenated organic compound, it falls under specific waste regulations enforced by agencies like the U.S. Environmental Protection Agency (EPA).[2][3]
These hazards underscore the necessity of preventing its release into the environment and protecting personnel from exposure. The disposal methods outlined below are designed to contain and neutralize these risks effectively.
Pre-Disposal Checklist: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure the following PPE is correctly worn:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves. | To prevent skin contact and absorption.[4][5] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and dust, preventing serious eye irritation.[4][5][6] |
| Lab Coat | Standard, fully-buttoned laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory | Use only within a certified chemical fume hood. | To prevent inhalation of dust or vapors.[7] |
The Disposal Workflow: A Step-by-Step Protocol
The cardinal rule for disposing of this compound is do not dispose of it in standard trash or down the drain . It must be treated as regulated hazardous waste.
Step 1: Waste Segregation
Proper segregation is the most critical step in hazardous waste management. This compound must be categorized as Halogenated Organic Waste .
-
Action: Designate a specific, properly labeled waste container exclusively for halogenated organic compounds.[8]
-
Causality: Halogenated and non-halogenated waste streams are incinerated under different conditions. Mixing them can lead to inefficient destruction and the formation of highly toxic byproducts like dioxins.[2][9] Therefore, never mix this waste with solvents like acetone, methanol, or hexanes (non-halogenated) or with aqueous acidic or basic waste.[8]
Step 2: Containerization and Labeling
-
Action: Use a chemically compatible, sealable, and airtight container for waste collection.[10] Immediately label the container with the words "Hazardous Waste " and "Halogenated Organic Waste ."[11] List all contents, including this compound, on the container's waste log.
-
Causality: Clear, accurate labeling prevents accidental mixing of incompatible wastes and ensures the disposal facility can handle the waste stream safely and appropriately.[11]
Step 3: Managing Contaminated Materials
Any item that comes into direct contact with this compound is also considered hazardous waste.
-
Solid Waste: This includes contaminated gloves, weighing paper, pipette tips, and silica gel from chromatography.
-
Action: Collect these materials in a designated solid hazardous waste container, also labeled as "Halogenated Organic Waste."[11]
-
-
Aqueous Waste: If any aqueous solutions become contaminated, they must also be treated as hazardous.
-
Action: Collect in a separate container labeled "Aqueous Halogenated Organic Waste." Do not mix with solvent-based waste.[11]
-
Step 4: Handling Spills
In the event of a small spill within a controlled environment like a fume hood:
-
Ensure Safety: Alert personnel in the immediate area and ensure proper PPE is worn.
-
Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or a chemical absorbent pad.[12]
-
Collection: Carefully sweep or scoop the absorbed material into your designated solid halogenated hazardous waste container.[1][10]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department.
Step 5: Final Disposal
-
Action: Once your waste container is full or you have completed the project, ensure the container is securely sealed. Arrange for pickup by contacting your institution's EHS office or a licensed hazardous waste disposal contractor.[6]
-
Causality: Licensed disposal facilities have the specialized high-temperature incinerators with scrubbers required to destroy halogenated compounds completely and safely, in compliance with national and local regulations.[2][9]
Disposal Decision Workflow
The following diagram illustrates the logical steps for handling waste generated from work with this compound.
Caption: Disposal workflow for this compound.
By adhering to this structured disposal protocol, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold your professional responsibility to protect our shared environment.
References
- 1. aksci.com [aksci.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bucknell.edu [bucknell.edu]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. benchchem.com [benchchem.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
